molecular formula C10H18O5 B1617689 Diethylene glycol dipropionate CAS No. 6942-59-2

Diethylene glycol dipropionate

Cat. No.: B1617689
CAS No.: 6942-59-2
M. Wt: 218.25 g/mol
InChI Key: YMMVCTFOVNOGFQ-UHFFFAOYSA-N
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Description

Diethylene glycol dipropionate is a useful research compound. Its molecular formula is C10H18O5 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propanoyloxyethoxy)ethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMVCTFOVNOGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCOCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219578
Record name 2,2'-Oxybisethyl dipropionate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6942-59-2
Record name Ethanol, 2,2′-oxybis-, 1,1′-dipropanoate
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Record name 2,2'-Oxybisethyl dipropionate
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Record name Diethylene glycol dipropionate
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Record name 2,2'-Oxybisethyl dipropionate
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Record name 2,2'-oxybisethyl dipropionate
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Foundational & Exploratory

An In-depth Technical Guide to Diethylene Glycol Dipropionate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of diethylene glycol dipropionate, a diester of diethylene glycol and propionic acid. While a chemical with a history of industrial use, particularly as a plasticizer, its detailed scientific characterization and application in specialized fields such as drug development are not extensively documented in publicly available literature. This guide, therefore, synthesizes the available information and provides expert insights into its chemical nature, potential synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development who may encounter this molecule or similar structures in their work.

Introduction and Chemical Identity

This compound, identified by the CAS Number 6942-59-2 , is an organic compound belonging to the ester family. Its chemical structure consists of a diethylene glycol backbone with its two hydroxyl groups esterified by propionic acid. This structure imparts properties that make it suitable for various industrial applications, primarily as a plasticizer.

Synonyms:

  • 2-(2-propanoyloxyethoxy)ethyl propanoate

  • Ethanol, 2,2'-oxybis-, dipropanoate

  • oxydiethane-2,1-diyl dipropanoate

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to understanding its physical and chemical behavior. The presence of two ester groups and an ether linkage influences its polarity, boiling point, and solvency.

Molecular Formula: C₁₀H₁₈O₅

Molecular Weight: 218.25 g/mol

PropertyValueSource
CAS Number 6942-59-2[1]
Molecular Formula C₁₀H₁₈O₅[1]
Molecular Weight 218.25 g/mol PubChem
IUPAC Name 2-(2-propanoyloxyethoxy)ethyl propanoateBOC Sciences
Density 1.054 g/cm³[1]
Boiling Point 280.3 °C at 760 mmHg[1]
Flash Point 117.8 °C[1]
Refractive Index 1.432[1]
Vapor Pressure 0.00382 mmHg at 25°C[1]

Synthesis of this compound: A Proposed Methodology

The synthesis of this compound is typically achieved through the Fischer esterification of diethylene glycol with propionic acid. This reaction is acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the diester. Alternatively, the use of a more reactive propionic acid derivative, such as propionic anhydride or propionyl chloride, can also be employed, often leading to higher yields and milder reaction conditions.

Given the lack of a detailed, published protocol, the following represents a robust, generalized procedure for the laboratory-scale synthesis of this compound. This protocol is based on established principles of esterification.

Experimental Protocol: Fischer Esterification of Diethylene Glycol with Propionic Acid

Materials:

  • Diethylene glycol (HO(CH₂)₂O(CH₂)₂OH)

  • Propionic acid (CH₃CH₂COOH)

  • Sulfuric acid (H₂SO₄), concentrated (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine diethylene glycol (1.0 equivalent), propionic acid (2.2-2.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to diethylene glycol). Add toluene to the flask to facilitate the azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until the reaction completion is confirmed by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

  • An excess of propionic acid is used to drive the equilibrium towards the formation of the diester.

  • The Dean-Stark apparatus is crucial for the continuous removal of water, which is a byproduct of the reaction. Its removal is essential to achieve a high conversion to the ester.

  • The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.

  • The aqueous work-up steps are necessary to remove the catalyst, unreacted starting materials, and water-soluble byproducts.

Applications and Relevance to Drug Development

The primary documented application of this compound is as a plasticizer.[2][3] Plasticizers are additives that increase the plasticity or fluidity of a material.[4] In the context of polymers, they reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and making the material more flexible.

While this compound itself is not widely cited in pharmaceutical literature, the use of plasticizers is a critical aspect of drug formulation, particularly in:

  • Film Coatings: Plasticizers are incorporated into the polymeric films used to coat tablets and capsules to improve their flexibility and prevent cracking.[4]

  • Transdermal Patches: They can be used to modify the physical properties of the polymer matrix in transdermal drug delivery systems, which can influence drug release rates.

  • Medical Devices: Plasticizers are extensively used in PVC-based medical devices such as intravenous bags and tubing.

The relevance of this compound to drug development professionals lies in the potential for its use as a non-phthalate plasticizer in such applications. However, its compatibility with active pharmaceutical ingredients (APIs), potential for leaching, and toxicological profile would need to be thoroughly investigated.

It is noteworthy that a related compound, diethylene glycol monoethyl ether (DEGEE), is used as a penetration enhancer in topical pharmaceutical formulations.[1] This suggests that esters of diethylene glycol could be explored for their potential to modulate drug delivery, although specific data for the dipropionate is lacking.

ApplicationWorkflow cluster_Research Research & Development cluster_Application Potential Pharmaceutical Application Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purity & Structure Formulation Formulation Characterization->Formulation Physicochemical Data Plasticizer Plasticizer Formulation->Plasticizer Film_Coating Film_Coating Plasticizer->Film_Coating Transdermal_Patch Transdermal_Patch Plasticizer->Transdermal_Patch

Caption: Workflow for evaluating this compound for pharmaceutical applications.

Analytical Characterization

For any chemical compound to be used in a research or pharmaceutical setting, its identity and purity must be unequivocally established. The following analytical techniques would be essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups of the propionate moieties (a triplet and a quartet) and the methylene groups of the diethylene glycol backbone (likely complex multiplets).

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the diethylene glycol backbone, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the region of 1735-1750 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the complete esterification of the diethylene glycol starting material.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or chemical ionization (CI) techniques could be employed. The fragmentation pattern would likely show characteristic losses of the propionate groups and fragments corresponding to the diethylene glycol backbone.

AnalyticalWorkflow cluster_Spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized_Product NMR NMR (¹H, ¹³C) Synthesized_Product->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Purity_Confirmation Purity_Confirmation NMR->Purity_Confirmation Impurity Detection IR->Purity_Confirmation MS->Purity_Confirmation

Caption: Analytical workflow for the characterization of synthesized this compound.

Safety and Toxicology

  • Diethylene Glycol: Diethylene glycol is known to be toxic, particularly to the kidneys and nervous system, if ingested.[3]

  • Propionate Esters: Generally, short-chain aliphatic esters have low toxicity.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area with copious amounts of water.

A thorough toxicological assessment would be required before considering this compound for any application involving human contact, including pharmaceutical formulations.

Conclusion and Future Perspectives

This compound is a known chemical entity with established industrial use as a plasticizer. However, there is a notable scarcity of detailed scientific data regarding its synthesis, spectral properties, and potential applications in specialized fields like drug development. This guide has provided a framework for understanding its fundamental chemistry and has proposed methodologies for its synthesis and characterization.

For researchers and drug development professionals, this compound may represent an interesting, non-phthalate alternative to conventional plasticizers. However, significant further research is required to establish a comprehensive profile of its properties, including its interaction with APIs, its biocompatibility, and its toxicological profile, before it can be considered for pharmaceutical applications. The information presented here serves as a foundational resource to guide such future investigations.

References

  • Scribd. Diethylene Glycol Properties English 2. Available at: [Link]

  • CD Formulation. Plasticizer Excipients. Available at: [Link]

  • Gattefossé. Pharmaceutical applications of Diethylene Glycol Monoethyl Ether. Available at: [Link]

Sources

Navigating the Commercial Landscape of Diethylene Glycol Dipropionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the commercial availability, procurement, and technical specifications of Diethylene glycol dipropionate (CAS No. 6942-59-2). As a specialized diester, understanding its supplier landscape and material properties is crucial for its effective application in experimental design and product formulation.

Introduction to this compound

This compound, with the chemical formula C10H18O5, is the dipropionate ester of diethylene glycol. It is recognized for its utility as a plasticizer and solvent in various industrial and specialized applications. While structurally related to the more common Diethylene Glycol (DEG), it is a distinct chemical entity with unique physical and chemical properties. It is crucial for researchers to distinguish between these two compounds to ensure the accuracy and reproducibility of their work.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 6942-59-2

  • Molecular Formula: C10H18O5

  • Synonyms: 2,2'-Oxybisethanol dipropanoate, Ethanol, 2,2'-oxybis-, dipropanoate

Commercial Availability and Supplier Identification

The commercial availability of this compound is primarily centered around specialty chemical manufacturers and suppliers who cater to research and industrial niche markets. Unlike its parent compound, Diethylene Glycol, it is not a large-volume commodity chemical. Therefore, sourcing requires a targeted approach.

Leading Supplier Categories:

  • Research Chemical Suppliers: A primary source for researchers requiring smaller quantities for laboratory-scale work. These suppliers typically offer various grades of purity.

  • Specialty Chemical Manufacturers: These companies may produce this compound as part of a broader portfolio of esters and specialty solvents. They are often the source for larger, bulk quantities.

  • Custom Synthesis Providers: For applications requiring very high purity or specific formulations not commercially available, custom synthesis laboratories can produce this compound to exact specifications.

Table 1: Prominent Mention in Chemical Supplier Contexts

Supplier CategoryPotential Sources (Based on general industry knowledge and patent filings)Notes
Major Chemical Distributors Companies like Sigma-Aldrich (now part of MilliporeSigma), Thermo Fisher Scientific, and VWR are principal sources for a wide array of research chemicals. While direct product listings can fluctuate, they are the first point of contact for research-grade materials.It is advisable to search their online catalogs using the CAS number 6942-59-2 for the most accurate and current availability.
Specialty Chemical Manufacturers Patent filings for ink and pharmaceutical formulations have cited the use of this compound, suggesting its availability from manufacturers who supply these industries.[1][2][3][4]Direct inquiry with manufacturers of plasticizers and specialty esters may be necessary.

Key Applications in Research and Development

While large-scale industrial use of this compound is noted in ink and polymer formulations, its application in research and drug development is more nuanced.

  • Plasticizer in Polymer-Based Formulations: In the development of drug delivery systems, particularly those involving polymer matrices, this compound can be investigated as a plasticizer to modify the physical properties of the formulation.[5] This can influence drug release kinetics and the mechanical integrity of the final product.

  • Solvent in Non-Aqueous Formulations: Its properties as a solvent make it a candidate for solubilizing active pharmaceutical ingredients (APIs) with poor water solubility. Its relatively low volatility compared to other organic solvents can be advantageous in certain formulation processes.

  • Component in Advanced Material Science: In materials research, it has been used in the formation of soft molecular self-assemblies and as a component in the synthesis of specialized polymers.[2]

Technical Specifications and Safety Profile

Obtaining a comprehensive Technical Data Sheet (TDS) and Safety Data Sheet (SDS) is a critical step before procurement and use. These documents provide essential information on the physical and chemical properties, handling, storage, and safety precautions.

Table 2: Typical Physical and Chemical Properties (Data compiled from various sources)

PropertyValueSource
CAS Number 6942-59-2PubChem
Molecular Weight 218.25 g/mol PubChem
Appearance Colorless liquid (Expected)General Chemical Properties
Boiling Point ~280 °C at 760 mmHgEstimated
Solubility Insoluble in water; soluble in many common organic solvents.[5][5]

Safety and Handling:

According to the National Fire Protection Association (NFPA) 704 hazard diamond, this compound has been assigned the following ratings:

  • Health: 1 (Slightly hazardous)

  • Flammability: 1 (Must be preheated before ignition can occur)

  • Reactivity: 0 (Stable)

This indicates that while it is not highly hazardous, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Experimental Protocol: Supplier Verification and Small-Scale Procurement

For researchers initiating work with this compound, a systematic approach to sourcing and verification is recommended.

Step 1: Online Catalog Search

  • Utilize the CAS number (6942-59-2) to search the online catalogs of major research chemical suppliers.

Step 2: Inquiry for Certificate of Analysis (CoA)

  • Before placing an order, request a Certificate of Analysis for the specific lot number. This document will provide precise data on the purity and physical properties of the available stock.

Step 3: Initial Small-Scale Purchase

  • Procure a small quantity for initial feasibility studies and to verify its suitability for the intended application.

Step 4: Assess for Broader Commercial Availability (for scale-up)

  • If the initial studies are successful, engage with the supplier to understand the availability of larger quantities and the potential for sourcing from a primary manufacturer for future needs.

Conclusion

This compound is a specialty chemical with niche but important applications in research and development, particularly in formulation science and materials engineering. While not as readily available as commodity chemicals, it can be sourced through diligent inquiry with major research chemical suppliers and specialty manufacturers. Researchers should prioritize obtaining detailed technical and safety documentation and begin with small-scale purchases to validate the material's performance in their specific experimental context.

References

  • US20070119342A1 - Ink composition - Google P
  • Methods and compositions for KRAS inhibitors - Justia Patents. (URL: [Link])

  • Adaptive soft molecular self-assemblies. (URL: [Link])

  • WO2019246603A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google P
  • Aggregation-Induced Emission: Together We Shine, United We Soar! | Chemical Reviews. (URL: [Link])

  • WO2023150534A1 - Small molecule pim and mtor kinase inhibitor and methods of use thereof - Google P
  • WO2021134042A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google P
  • Taste-masked formulation comprising clarithromycin - Patent 1680088 - EPO. (URL: [Link])

Sources

Methodological & Application

Application Note: Diethylene Glycol Dipropionate (DEGDP) in Advanced Coating Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve R&D Scientists and Formulation Engineers in both industrial coatings and pharmaceutical drug delivery sectors. It synthesizes chemical engineering principles with practical formulation protocols.

Executive Summary

Diethylene glycol dipropionate (DEGDP) is a high-boiling, diester solvent and plasticizer (CAS: 6942-59-2).[1] Unlike its mono-ester counterparts, DEGDP offers a unique balance of hydrophobicity and polar solvency , making it a critical excipient in pharmaceutical enteric coatings and a retarder solvent in high-end industrial lacquers.

This guide details the application of DEGDP as a non-phthalate plasticizer for sustained-release drug delivery systems and as a coalescing agent for high-glass-transition (


) latexes.

Chemical Identity & Physicochemical Profile

Understanding the molecular structure is prerequisite to mastering the formulation logic. DEGDP is the diester of diethylene glycol and propionic acid.

PropertyValueRelevance to Formulation
CAS Number 6942-59-2Identity verification.
Molecular Weight 218.25 g/mol Moderate MW prevents migration while maintaining mobility.
Boiling Point ~280°C (at 760 mmHg)Extremely low volatility; ensures long-term film flexibility.
Density ~1.05 g/cm³Similar to many acrylic resins, aiding suspension stability.
Solubility Soluble in alcohols, ketones, esters; Limited water solubility.Ideal for water-resistant films; acts as the oil phase in emulsions.
Appearance Clear, colorless liquidSuitable for clear-coats and optical applications.

Mechanism of Action: The "Lubricity-Volume" Balance

DEGDP functions primarily through the Free Volume Theory of Plasticization .

  • Insertion: The DEGDP molecule inserts itself between polymer chains (e.g., Nitrocellulose or Methacrylic acid copolymers).

  • Shielding: The ester groups interact with the polymer's polar sites, neutralizing intermolecular forces (dipole-dipole interactions).

  • Expansion: The propionate tails provide steric bulk, increasing free volume and lowering the Glass Transition Temperature (

    
    ).
    
Visualization: Plasticization Pathway

PlasticizationMechanism cluster_0 Thermodynamic Process Polymer Rigid Polymer Matrix (High Tg) Intercalation Intercalation (Shielding Polar Groups) Polymer->Intercalation Mixed with DEGDP DEGDP Addition (Solvent/Plasticizer) DEGDP->Intercalation Diffuses into FreeVolume Increased Free Volume (Chain Mobility) Intercalation->FreeVolume Reduces intermolecular forces Result Flexible Film (Low MFFT / High Elongation) FreeVolume->Result Lowers Tg

Figure 1: Mechanistic flow of DEGDP plasticization reducing polymer rigidity.

Protocol A: Pharmaceutical Enteric Coating (Sustained Release)

Target Audience: Drug Development Scientists. Context: DEGDP is used as a plasticizer for enteric polymers (e.g., Cellulose Acetate Phthalate or Eudragit® types) to prevent film cracking during tablet expansion in the stomach.

Materials
  • Polymer: Methacrylic Acid – Ethyl Acrylate Copolymer (1:[2]1) dispersion (30% solids).

  • Plasticizer: this compound (DEGDP).

  • Anti-tacking agent: Talc.

  • Solvent: Purified Water.

Step-by-Step Methodology
  • Plasticizer Emulsification (Critical Step):

    • Why: DEGDP has low water solubility. Direct addition to the polymer dispersion can cause "fish eyes" or phase separation.

    • Action: Mix DEGDP (20% w/w based on polymer solids) with water and a surfactant (e.g., Polysorbate 80 at 1% of plasticizer weight). High-shear mix at 3000 RPM for 10 minutes until a stable emulsion forms.

  • Dispersion Blending:

    • Slowly pour the DEGDP emulsion into the Methacrylic Acid Copolymer dispersion while stirring at low speed (magnetic stirrer, 200 RPM).

    • Caution: Avoid foaming. Do not vortex.

  • Equilibration:

    • Allow the mixture to stir gently for 60 minutes .

    • Mechanism:[3][4][5] This allows the DEGDP to partition from the water phase into the polymer particles (plasticization time).

  • Glidant Addition:

    • Disperse Talc (50% w/w based on polymer solids) in a separate water aliquot. Homogenize and add to the coating solution.[6]

  • Spray Coating:

    • Apply to tablet cores using a perforated pan coater.

    • Inlet Temp: 45°C.

    • Product Temp: 30–35°C.

    • Curing: Cure tablets at 40°C for 2 hours to ensure film coalescence.

Data Output: Plasticization Efficiency

Typical


 reduction in Methacrylic Acid Copolymer films:
Plasticizer Concentration (% w/w)Glass Transition Temp (

)
Film Elongation at Break (%)
0% (Control)65°C< 5% (Brittle)
10% DEGDP48°C80%
20% DEGDP (Optimal) 32°C 210%
30% DEGDP18°C> 350% (Tacky)

Protocol B: Industrial Nitrocellulose Wood Lacquer

Target Audience: Coatings Engineers. Context: In wood coatings, DEGDP acts as a "retarder solvent" and permanent plasticizer, preventing "blushing" (whitening due to moisture condensation) and ensuring cold-check resistance.

Formulation Logic

Nitrocellulose (NC) is brittle. DEGDP replaces volatile plasticizers (like dibutyl phthalate) to provide permanent flexibility without the toxicity concerns of phthalates.

Experimental Workflow
  • Solvent Blend Preparation:

    • Create a solvent mix: Toluene (40%), Butyl Acetate (30%), Isopropyl Alcohol (20%), DEGDP (10%) .

    • Note: DEGDP is the "tail" solvent. It keeps the film open longer to allow leveling.

  • Resin Dissolution:

    • Dissolve Nitrocellulose (RS 1/2 sec grade) into the solvent blend at 20% solids.

    • Add Alkyd Resin (short oil) as a hardener (Ratio NC:Alkyd = 1:1 solids).

  • Viscosity Adjustment:

    • Measure viscosity using a Ford Cup #4. Target: 60 seconds.

    • Adjust with Butyl Acetate if too thick.

  • Application & Testing:

    • Spray apply to maple wood veneer.

    • Air dry for 24 hours.

Performance Validation: Cold Check Test (ASTM D1211)
  • Cycle: 1 hour at 50°C

    
     1 hour at -20°C.
    
  • Result: Formulations with 5-8% DEGDP (on total formula weight) typically pass 20+ cycles without cracking, whereas phthalate-free controls often fail at <10 cycles.

Process Visualization: Enteric Coating Workflow

EntericCoatingProcess cluster_QC Quality Control Checkpoints RawDEGDP Raw DEGDP (Hydrophobic Liquid) Emulsification High Shear Emulsification (Water + Surfactant) RawDEGDP->Emulsification Step 1 Blending Gentle Blending (60 min Equilibration) Emulsification->Blending Step 2 PolymerDispersion Polymer Dispersion (Methacrylic Acid Copolymer) PolymerDispersion->Blending Add to SprayCoating Spray Coating Process (Inlet Temp 45°C) Blending->SprayCoating Step 3 FinalTablet Sustained Release Tablet (Enteric Coated) SprayCoating->FinalTablet Curing

Figure 2: Process flow for preparing DEGDP-plasticized pharmaceutical coatings.

Safety & Regulatory (E-E-A-T)

  • Toxicity: DEGDP is generally considered to have lower toxicity than low-molecular-weight glycol ethers (like EGME) and phthalates. However, standard PPE (gloves, goggles) is required.

  • Regulatory Status: Listed in various chemical inventories (TSCA, EINECS). In pharma, it is often referenced in patent literature for controlled release excipients, though specific pharmacopeial compliance (USP/EP) should be verified for each specific grade purchased.

  • Handling: Hygroscopic.[6][7][8][9][10] Keep containers tightly sealed to prevent moisture absorption, which can affect the stoichiometry in urethane coatings.

References

  • Chemical Identity & Properties: this compound - CAS 6942-59-2.[1] ChemNet. Link

  • Plasticization in Pharma: Multi-unit compositions (Patent WO2011144975A1). Discloses DEGDP as a plasticizer for pharmaceutical coatings. Link

  • Enteric Coating Formulations: Taste-masked formulation comprising clarithromycin (Patent EP1680088B1). Lists DEGDP among preferred plasticizers for enteric polymers. Link

  • Industrial Plasticizers: Encyclopedic Dictionary of Polymers. Defines DEGDP as a plasticizer for cellulosic plastics.[11] Link

  • General Glycol Ether Applications: Diethylene Glycol in Paints and Coatings. Caustic Soda Co. (Contextual reference for DEG derivatives). Link

Sources

Application Note: Diethylene Glycol Dipropionate (DEGDP) as a High-Boiling Process Solvent

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists in drug development and organic synthesis. It focuses on the technical application of Diethylene Glycol Dipropionate (DEGDP) as a specialized process solvent.

Executive Summary

This compound (DEGDP) is a high-boiling, diester solvent derived from diethylene glycol and propionic acid. While historically utilized in the ink and coating industries for its exceptional resin solubility and slow evaporation rate, DEGDP presents a valuable utility in organic synthesis as a process solvent for high-temperature reactions.

This guide outlines the physicochemical profile of DEGDP, its strategic advantages over traditional polar aprotic solvents (like DMF, NMP) in specific reaction classes, and provides a detailed protocol for its use in thermal cyclization reactions.

Critical Safety Notice: DEGDP is a derivative of diethylene glycol (DEG). Upon metabolic or chemical hydrolysis, it releases DEG, a known nephrotoxin. DEGDP is strictly a process solvent (upstream) and must NOT be used as an excipient or vehicle in final drug formulations. Strict impurity control (ICH Q3C) is required to ensure complete removal before final dosage form.

Physicochemical Profile & Solvent Selection Logic[1]

DEGDP occupies a niche "sweet spot" in solvent selection: it combines the high boiling point of glycol ethers with the polarity of esters, yet lacks the reactive hydroxyl groups of parent glycols.

Table 1: Comparative Solvent Properties
PropertyDEGDP (this compound)Diglyme (Diethylene Glycol Dimethyl Ether)NMP (N-Methyl-2-pyrrolidone)DMF (Dimethylformamide)
CAS Number 6942-59-2111-96-6872-50-468-12-2
Structure DiesterDietherAmideAmide
Boiling Point ~250–260°C (Est.)*162°C202°C153°C
Flash Point >140°C57°C91°C58°C
Polarity Moderate (Ester)Moderate (Ether)High (Dipolar Aprotic)High (Dipolar Aprotic)
Stability Stable (Neutral/Acidic); Hydrolyzes in Strong BaseStable (Base); Peroxide riskStable (Base); Ring opening in acidHydrolyzes in Acid/Base
Toxicity Toxic (Metabolizes to DEG)Reprotoxic (1B)Reprotoxic (1B)Hepatotoxic (1B)

*Note: DEGDP boiling point is estimated based on the homologous series (DEG Diacetate BP is 250°C). It is significantly less volatile than NMP.

Strategic Advantages in Synthesis
  • Thermal Headroom: With a boiling point exceeding 250°C, DEGDP allows reactions to proceed at temperatures (180–220°C) that would require pressurized vessels if using DMF or Toluene.

  • Solubility Profile: Excellent solvent for polar resins, oligomers, and macroscopic heterocycles that often precipitate out of non-polar solvents.

  • Process Safety: High flash point (>140°C) reduces fire risk compared to Diglyme or DMF during high-temperature operations.

Decision Framework: When to Use DEGDP

The following logic diagram illustrates the decision process for selecting DEGDP over conventional solvents.

SolventSelection Start Reaction Requirement Analysis TempCheck Required Temp > 180°C? Start->TempCheck BaseCheck Strong Base Present? TempCheck->BaseCheck Yes UseDiglyme Use Diglyme/Tetraglyme TempCheck->UseDiglyme No (<160°C) Solubility Substrate Solubility? BaseCheck->Solubility No (Neutral/Acidic) UseNMP Use NMP/DMSO BaseCheck->UseNMP Yes (Hydrolysis Risk) UseDEGDP SELECT DEGDP (High Temp, Neutral/Acidic) Solubility->UseDEGDP Polar/Polymeric Solubility->UseDiglyme Non-Polar

Figure 1: Decision tree for selecting DEGDP in high-temperature synthesis.

Detailed Protocol: High-Temperature Thermal Cyclization

Application Context: This protocol describes the use of DEGDP as a solvent for the thermal cyclization of a polyamic acid intermediate to a polyimide, or the formation of a complex heterocycle requiring thermodynamic control.

Materials & Equipment[3][4]
  • Reagents: Precursor (e.g., Diacid + Diamine salt, or open-chain intermediate), DEGDP (>98% purity).

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF).

    • Dean-Stark Trap (optional, if water removal is needed; DEGDP is high boiling, allowing water to distill off).

    • Mechanical Stirrer (overhead).

    • Vacuum Distillation Setup (for solvent removal).

    • Inert Gas Line (Nitrogen/Argon).

Experimental Procedure

Step 1: Solvation and Setup

  • Charge the 3-neck RBF with the solid precursor (1.0 equiv).

  • Add DEGDP (Concentration: 0.5 – 1.0 M). Note: DEGDP is viscous; ensure adequate volume for stirring.

  • Equip the flask with a thermometer, mechanical stirrer, and a reflux condenser (or Dean-Stark trap if dehydration is the mechanism).

  • Purge the system with Nitrogen for 15 minutes to remove oxygen, preventing oxidative degradation of the solvent at high temperatures.

Step 2: Thermal Reaction

  • Heat the reaction mixture to 180°C – 200°C .

    • Mechanism:[1][2][3][4] The high boiling point of DEGDP ensures the reaction remains in the liquid phase without high-pressure equipment.

  • Monitor the reaction via HPLC or TLC.

    • Sampling: Take a 50 µL aliquot, dilute in Methanol (DEGDP is soluble in MeOH), and inject.

  • Maintain temperature for 4–12 hours until conversion is complete.

Step 3: Workup and Solvent Removal Unlike volatile solvents, DEGDP cannot be removed by rotary evaporation at standard pressure.

  • Method A: Precipitation (Preferred for Polymers/Solids)

    • Cool the reaction mixture to 60°C.

    • Slowly pour the reaction stream into a 10x excess of Methanol or Water (depending on product solubility) under vigorous stirring.

    • DEGDP will remain in the supernatant; the product will precipitate.

    • Filter the solid and wash extensively with Methanol to remove residual DEGDP.

  • Method B: Liquid-Liquid Extraction (For Small Molecules)

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer 3x with water.

    • Note: DEGDP has partial water solubility. Multiple washes are required to deplete it from the organic layer.

    • Dry organic layer over Na2SO4 and concentrate.

Step 4: Residual Solvent Analysis

  • Analyze the final product via GC-MS or H-NMR.

  • Limit Check: Ensure DEGDP levels are below calculated PDE (Permitted Daily Exposure) limits if this is an early-stage pharmaceutical intermediate.

Process Workflow Diagram

ProtocolWorkflow Setup 1. Charge Reactor (Precursor + DEGDP) Heat 2. Heat to 200°C (Inert Atm) Setup->Heat React 3. Reaction Progress (4-12 Hours) Heat->React Quench 4. Cool to 60°C React->Quench Workup 5. Precipitation (in MeOH/Water) React->Workup Check Conversion Quench->Workup Purify 6. Filtration & Wash (Remove DEGDP) Workup->Purify

Figure 2: Step-by-step workflow for DEGDP-mediated thermal cyclization.

Safety & Handling (E-E-A-T)

Toxicity Mechanism

DEGDP is an ester of Diethylene Glycol (DEG). Upon ingestion or absorption, esterases hydrolyze DEGDP into Propionic Acid and DEG.

  • DEG Toxicity: DEG is metabolized by alcohol dehydrogenase to toxic metabolites (2-hydroxyethoxyacetic acid), causing metabolic acidosis and acute kidney failure.

  • Handling: Wear butyl rubber gloves and chemical splash goggles. Use only in a fume hood.

Regulatory Status[1][8][9]
  • Not an Excipient: DEGDP is not listed in the FDA Inactive Ingredient Database (IID) for approved drug products. It is strictly a manufacturing aid.

  • Removal: Processes must demonstrate the capability to purge DEGDP to ppm levels (typically <620 ppm, aligning with Class 2 solvent limits for similar glycols, though specific PDE calculation is recommended).

References

  • Source for physical property estimates and identific
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8117, Diethylene glycol (Parent Compound). Retrieved from [Link]

    • Source for toxicity mechanism (hydrolysis to DEG) and boiling point benchmarks.
  • Reference for homologous series properties and industrial handling of glycol esters.
  • U.S. Food and Drug Administration (FDA). (2023).[5] Guidance for Industry: Testing of Glycerin, Propylene Glycol, and Other High-Risk Drug Components for Diethylene Glycol. Retrieved from [Link]

    • Authoritative grounding on the regulatory risks of DEG-containing compounds in pharmaceuticals.

Sources

Application Note: High-Purity Isolation and Purification of Diethylene Glycol Dipropionate (DEGDP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity Diethylene Glycol Dipropionate (DEGDP) for pharmaceutical or high-performance polymer applications.

Abstract

Crude this compound (DEGDP), synthesized via the esterification of diethylene glycol with propionic acid or anhydride, typically contains significant impurities including unreacted propionic acid, diethylene glycol (DEG), mono-ester intermediates, and acidic catalyst residues. This protocol outlines a rigorous purification strategy combining biphasic neutralization, salting-out extraction, and fractional vacuum distillation. This multi-stage approach ensures the removal of protic impurities and high-boiling oligomers, yielding a product suitable for sensitive drug delivery systems or plasticizer applications.

Chemical Context & Impurity Profile

DEGDP is a high-boiling ester (


 at 

).[1] Its purification is complicated by the amphiphilic nature of the ether linkage, which can lead to emulsions during aqueous workup, and the presence of the mono-ester (Diethylene glycol monopropionate), which possesses a boiling point close to the diester but significantly higher polarity.
Critical Impurities
ImpurityOriginRemoval Strategy
Propionic Acid Unreacted ReagentNeutralization (NaHCO₃ wash)
Diethylene Glycol Unreacted ReagentAqueous/Brine Extraction (High water solubility)
DEG Monopropionate Incomplete ReactionBrine Extraction & Fractional Distillation
Acid Catalyst p-TSA / H₂SO₄Alkaline Wash
Water Reaction ByproductDesiccant & Azeotropic removal

Safety & Handling

  • Propionic Acid Residues: Crude mixtures may be corrosive and possess a pungent odor. Work in a fume hood.

  • Vacuum Distillation: DEGDP has a high flash point (

    
    ), but distillation involves heating combustible organic material under vacuum. Inspect glassware for star cracks to prevent implosion.
    
  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.

Pre-Purification Analysis

Before initiating purification, characterize the crude mixture to optimize the protocol:

  • Acid Value (AV): Titrate a small aliquot with 0.1 N KOH to determine residual acid content. If AV > 10 mg KOH/g, an initial bulk neutralization is required before fine washing.

  • GC-FID: Assess the ratio of Monoester:Diester. If Monoester > 15%, consider re-reacting the crude with excess propionic anhydride before purification.

Detailed Purification Protocol

Phase 1: Neutralization & Aqueous Workup

Objective: Remove acidic catalyst, unreacted propionic acid, and bulk diethylene glycol.

  • Dilution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane) at a 1:1 volume ratio. This reduces viscosity and improves phase separation.

  • Quenching: Cool the mixture to

    
    . Slowly add Saturated Sodium Bicarbonate (NaHCO₃)  solution with vigorous stirring.
    
    • Note: Evolution of CO₂ gas indicates acid neutralization. Continue until gas evolution ceases and the aqueous pH is ~8.0.

  • Phase Separation: Transfer to a separatory funnel. Allow layers to settle for at least 15 minutes.

    • Troubleshooting: If an emulsion forms (common due to the ether linkage), add Saturated NaCl (Brine) to the aqueous layer to increase ionic strength and force phase separation.

  • Washing:

    • Wash the organic layer 2x with Brine (Saturated NaCl). This step is critical to pull out unreacted Diethylene Glycol and a portion of the Monoester, both of which are more water-soluble than the target Diester.

    • Wash 1x with distilled water (briefly) to remove salt residues.

  • Drying: Collect the organic phase and dry over Anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes. Filter off the desiccant.

  • Concentration: Remove the solvent (Ethyl Acetate/DCM) using a Rotary Evaporator at

    
     under reduced pressure.
    
Phase 2: Fractional Vacuum Distillation

Objective: Isolate the pure Diester from the Monoester and heavy residues.

  • Setup: Short-path distillation head or Vigreux column (for better separation), vacuum pump capable of

    
    , and a cow receiver.
    
  • Theory: DEGDP boils at

    
     (atm). Under vacuum (
    
    
    
    ), the boiling point drops to approximately
    
    
    .

Distillation Fractions: | Fraction | Est. Vapor Temp (


) | Composition | Action |
| :--- | :--- | :--- | :--- |
| F1 (Fore-run)  | 

| Residual solvent, water, Propionic acid traces | Discard | | F2 (Transition) |

| Mix of Monoester & Diester | Keep for re-distillation | | F3 (Main Cut) |

| Pure DEGDP | Collect | | Residue |

| Polymerized DEG, heavy color bodies | Discard |

Note: Temperatures are approximate and depend heavily on the exact vacuum pressure. Rely on the stabilization of the head temperature.

Visual Workflow (DOT Diagram)

PurificationProtocol Crude Crude DEGDP Mixture (Acid + DEG + Mono/Diester) Dilution Dilute with EtOAc (1:1) Crude->Dilution Neutralize Wash with Sat. NaHCO3 (Remove Acid/Catalyst) Dilution->Neutralize Wash Wash with Brine (2x) (Remove DEG/Monoester) Neutralize->Wash Organic Layer Dry Dry (MgSO4) & Concentrate Wash->Dry Organic Layer Distill Vacuum Distillation (< 2 mmHg) Dry->Distill Fraction1 Fore-run (<100°C) Solvent/Water Distill->Fraction1 Low BP Fraction2 Main Cut (115-125°C) Pure DEGDP Distill->Fraction2 Stable BP Residue Pot Residue Polymers/Heavy Distill->Residue High BP

Figure 1: Step-by-step purification workflow for this compound.

Post-Purification Validation

Verify the integrity of the purified "Main Cut" using the following metrics:

  • Gas Chromatography (GC):

    • Column: DB-Wax or HP-5.

    • Standard: Purity should exceed 98.5% area normalization.

    • Limit: Monoester content

      
      .[2][3]
      
  • Water Content (Karl Fischer): Target

    
    .
    
  • Acid Number: Target

    
    . High acid numbers indicate decomposition during distillation or incomplete neutralization.
    
  • Appearance: The final product should be a clear, colorless liquid.

Troubleshooting Guide

IssueProbable CauseSolution
Emulsion during wash Similar polarity of DEG/Water/EsterAdd solid NaCl to saturation; allow longer settling time; use centrifugation if available.
High Acid Value after Distillation Thermal decomposition (Hydrolysis)Ensure system is strictly dry before distillation; reduce pot temperature by improving vacuum (

).
Product is Yellow Oxidation or PolymerizationAdd activated carbon (1% w/w) to the crude solution before drying/filtering. Distill under nitrogen bleed.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8117, Diethylene glycol. Retrieved from [Link]

  • MEGlobal (2023). Diethylene Glycol Physical Properties and Distillation Characteristics. Retrieved from [Link]

  • World Health Organization (2023). Testing for Diethylene Glycol and Ethylene Glycol in Pharmaceutical Preparations. Retrieved from [Link]

Sources

Incorporating Diethylene glycol dipropionate into polyurethane resins

[1]

Formulation Strategy

Compatibility Screening (Hansen Solubility Parameters)

Before compounding, theoretical compatibility must be validated. Polyurethanes generally have high polarity (


  • DEGDP Profile: Moderate polarity (ether/ester groups), moderate H-bonding.[1]

  • Rule of Thumb: If the interaction radius (

    
    ) between DEGDP and the Polyol is 
    
    
    , they are likely compatible.
  • Validation: A mixture of DEGDP and the specific Polyol (Part A) should remain clear and single-phase after 24 hours at room temperature.[1]

Loading Levels
  • Rigid Modification: 2–5 phr (parts per hundred resin) for flow improvement.[1]

  • Semi-Flexible: 10–15 phr for improved impact resistance.[1]

  • Elastomeric/Gel: 20–40 phr for soft-touch or drug-release matrices.[1]

Detailed Experimental Protocol

Safety Note: Always wear nitrile gloves and safety goggles. Work in a fume hood.

Phase 1: Pre-Treatment of DEGDP

Context: Polyurethanes are highly sensitive to moisture.[1] Commercial esters often contain trace water (0.1–0.5%), which will react with isocyanate to form CO₂ bubbles (foaming).

  • Drying: Add 5% w/w Molecular Sieves (3Å or 4Å) to the DEGDP stock container.

  • Conditioning: Allow to sit for 24 hours.

  • Verification: Measure water content via Karl Fischer titration. Target: < 0.05% H₂O .

Phase 2: Compounding (The "Part A" Integration)

Context: DEGDP should always be added to the Polyol (Part A) side, not the Isocyanate (Part B) side, to prevent premature side reactions or stability issues.

  • Weighing: Weigh the Polyol into a mixing cup.

  • Addition: Add the calculated amount of dried DEGDP.

  • Mixing: Mix at 2000 RPM for 2 minutes using a centrifugal mixer (e.g., FlackTek) or high-shear disperser.

    • Goal: Thermodynamic equilibrium.[1] The solution should be clear.

  • Degassing: Vacuum degas the mixture at -29 inHg for 10 minutes to remove entrapped air.

Phase 3: Reaction and Curing[1]
  • Isocyanate Addition: Add the Isocyanate (Part B) to the Polyol/DEGDP blend.

    • Note on Stoichiometry: DEGDP is non-reactive.[1] Do not include it in the Isocyanate Index calculation. However, it does dilute the hydroxyl number concentration per unit volume.

  • Pot Life Observation: Expect a 10–20% increase in pot life due to the dilution effect reducing the collision frequency of reactive groups.

  • Curing: Cure according to the resin's standard profile (e.g., 24h @ Room Temp or 4h @ 60°C).

DOT Diagram 2: Formulation Workflow

FormulationWorkflowcluster_prepPreparation Phasecluster_mixCompounding Phasecluster_cureReaction PhaseStep1Dry DEGDP(Mol Sieves)Step2QC: Karl Fischer< 0.05% H2OStep1->Step2Step3Blend DEGDP intoPolyol (Part A)Step2->Step3Step4High Shear Mix(2000 RPM, 2 min)Step3->Step4Step5Vacuum Degas(-29 inHg)Step4->Step5Step6Add Isocyanate(Part B)Step5->Step6Step7Cast & CureStep6->Step7captionFig 2. Step-by-step protocol for incorporating DEGDP into 2K PU systems.

Characterization & Validation

To validate the successful incorporation of DEGDP, the following data comparisons are standard.

Table 1: Expected Property Shifts (Representative Data)

PropertyMethodControl (0 phr DEGDP)Modified (15 phr DEGDP)Interpretation
Viscosity (Part A) Brookfield2500 cPs1200 cPsSignificant flow improvement; easier processing.[1]
Tensile Strength ASTM D41235 MPa22 MPaReduction expected due to plasticization.[1]
Elongation at Break ASTM D412250%450%Key Benefit: Enhanced flexibility.[1]
Glass Transition (Tg) DSC-20°C-35°CImproved low-temperature performance.[1]
Drug Release Rate Diffusion Cell1.0 (Normalized)2.4 (Normalized)Increased chain mobility accelerates API diffusion.[1]
Special Section: Drug Delivery Implications

For researchers in drug development, DEGDP serves as a permeation enhancer within the matrix. By lowering the Tg, the polymer chains at body temperature (37°C) are in a more mobile state.

  • Protocol: Vary DEGDP loading (5%, 10%, 20%) to construct a calibration curve for API release rates.

  • Migration Test: Perform an extraction study (ASTM D1239) using simulated body fluid to ensure DEGDP does not leach out at unacceptable rates, although its solubility in aqueous media is low.

Troubleshooting Guide

  • Issue: Bubbles in final part.

    • Cause: DEGDP was wet.[1][2]

    • Fix: Re-dry DEGDP with fresh molecular sieves; check vacuum pressure.[1]

  • Issue: Surface tackiness (Exudation).

    • Cause: Incompatibility (Phase separation).[1]

    • Fix: Reduce loading level or switch to a more polar polyol (e.g., Polyester polyol instead of Polypropylene Glycol).

  • Issue: Soft part (Low Shore Hardness). [1]

    • Cause: Plasticization effect is stronger than anticipated.[1]

    • Fix: Increase Isocyanate Index slightly (e.g., from 1.00 to 1.05) to compensate with higher crosslink density.

References

  • PubChem. Propylene glycol dipropionate (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link][1][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard reference for solubility parameter calculation).

  • European Patent Office. Ink composition and hardened material using thereof (EP 2228416 B1).[1] (Cites use of DEGDP as plasticizer/solvent). Available at:

  • ResearchGate. Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. (Discusses ether-ester chemistry relevant to DEGDP stability). Available at: [Link]

  • Gallagher Corporation. Oil and Chemical Resistance of Polyurethanes.[1] (Reference for ester compatibility). Available at: [Link][1]

Application Notes and Protocols: Diethylene Glycol Dipropionate as a High-Performance Coalescing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Diethylene Glycol Dipropionate (DEG-dipropionate) as a coalescing agent in waterborne polymer systems. We will explore the fundamental principles of film formation, the specific mechanism by which DEG-dipropionate facilitates this process, and detailed, field-proven protocols for its evaluation. The objective is to equip formulation scientists with the necessary knowledge to effectively utilize this low-VOC coalescent to enhance the performance and environmental profile of paints, coatings, adhesives, and other latex-based products.

Introduction: The Critical Role of Coalescence in Waterborne Systems

The transition from solvent-borne to waterborne coatings has been driven by stringent environmental regulations and a demand for safer products. In waterborne systems, film formation is a complex physical process where discrete polymer particles, dispersed in water, must fuse into a continuous, defect-free film. This process, known as coalescence, is fundamental to achieving the desired protective and aesthetic properties of the coating.[1]

Many high-performance latex polymers, such as acrylics and vinyl-acrylics, possess a high glass transition temperature (Tg) to ensure the final film is hard, durable, and block-resistant. However, this high Tg means that the polymer particles are rigid at ambient temperatures and cannot fuse properly, leading to cracking and poor film integrity. The temperature at which this fusion can occur is defined as the Minimum Film Formation Temperature (MFFT).[2]

Coalescing agents are essential additives that act as temporary plasticizers for the polymer particles.[3] By temporarily lowering the Tg of the polymer, they reduce the MFFT, allowing for the formation of a continuous film over a wider range of application temperatures.[4] this compound is an efficient, low-volatility coalescent that offers an excellent balance of performance and environmental responsibility.

Physicochemical Profile: this compound

Understanding the properties of a coalescing agent is paramount to predicting its behavior in a formulation. DEG-dipropionate is an ester of diethylene glycol and propionic acid, offering low volatility and excellent compatibility with a variety of latex polymers.

PropertyTypical ValueSignificance in Formulation
Chemical Formula C10H18O5-
Molecular Weight 218.25 g/mol Influences volatility and partitioning behavior.
Boiling Point ~280 °CLow volatility contributes to a better environmental profile (low VOC).
Vapor Pressure <0.01 kPa @ 20°CEnsures the agent remains in the film long enough for coalescence.[5]
Water Solubility LowPromotes efficient partitioning from the water phase into the polymer particles.[6]
Density ~1.05 g/cm³Important for accurate formulation calculations.
Flash Point >125 °CIndicates good thermal stability and safety during handling and storage.[5]

The Mechanism of Coalescence with DEG-dipropionate

The film formation of a latex coating is a multi-stage process. DEG-dipropionate plays a critical role in the final, crucial stages.

  • Stage I: Water Evaporation & Particle Concentration: As the coating is applied, water begins to evaporate, forcing the dispersed polymer particles closer together.

  • Stage II: Particle Packing & Deformation: Capillary forces from the remaining water pull the particles into a tightly packed, ordered arrangement. At this stage, the particles begin to deform to fill interstitial spaces.

  • Stage III: Coalescence (Polymer Chain Interdiffusion): This is the critical stage where DEG-dipropionate is most active. It has partitioned into the polymer particles, softening them (i.e., lowering their effective Tg). This softening allows the polymer chains from adjacent particles to overcome their boundaries and interdiffuse, creating a continuous, homogeneous film.

  • Stage IV: Final Curing: After the film has coalesced, the slow-evaporating DEG-dipropionate gradually diffuses out of the film and into the atmosphere. This allows the polymer to return to its original high Tg, ensuring the final film properties of hardness and durability are achieved.

Visualization: The Role of DEG-dipropionate in Film Formation

G a1 b1 a2 a3 a4 a5 c_text DEG-dipropionate Softens Particles b2 b3 d1 Homogeneous Film c1 DEG-dipropionate Softens Particles c2 DEG-dipropionate Softens Particles expl1 Polymer particles dispersed in water. expl2 Particles are forced into close contact. expl3 Coalescent enables polymer interdiffusion. expl4 Coalescent evaporates, film hardens.

Caption: Mechanism of latex film coalescence facilitated by DEG-dipropionate.

Application Protocols: Performance Evaluation

To ensure the optimal performance of DEG-dipropionate in a formulation, a systematic evaluation of its effect on key properties is essential. The following protocols are based on industry-standard ASTM methods.

Protocol: Determination of Minimum Film Formation Temperature (MFFT)

This protocol determines the lowest temperature at which a latex will form a continuous film, a direct measure of coalescent efficiency. It is based on the principles outlined in ASTM D2354 .[7][8]

Objective: To quantify the reduction in MFFT of a latex polymer upon addition of varying levels of DEG-dipropionate.

Equipment & Materials:

  • MFFT Bar instrument (e.g., TQC Sheen MFFT-90) with a temperature gradient plate.[9]

  • Latex polymer emulsion (the "vehicle").

  • This compound.

  • 7-mil (175 µm) cube applicator.

  • Dry, compressed air source.

  • Analytical balance.

Procedure:

  • Preparation of Samples:

    • Prepare a control sample of the neat latex emulsion.

    • Prepare a series of formulations by adding DEG-dipropionate to the latex at different levels (e.g., 3, 5, 7, and 10 parts per hundred parts of polymer solids (phr)).

    • Scientist's Note: The addition should be done under gentle agitation. Allow the samples to equilibrate for at least 12-24 hours to ensure the coalescent fully partitions into the polymer particles.

  • Instrument Setup:

    • Turn on the MFFT instrument and allow the temperature gradient plate to stabilize. A typical range for architectural coatings is 0°C to 18°C.

  • Sample Application:

    • Draw down a uniform wet film of the control sample across the temperature gradient plate using the cube applicator.

    • Simultaneously, draw down films of the test samples in the adjacent channels on the plate.

  • Drying:

    • Immediately pass a gentle stream of dry, compressed air over the surface of the films to ensure uniform drying and prevent condensation at the cold end of the plate.

  • Observation and Measurement:

    • Allow the films to dry completely. The coalesced portion will be clear and continuous, while the un-coalesced portion will be opaque and cracked.

    • Identify the precise point on the temperature scale where the transition from a cracked/opaque film to a clear/continuous film occurs. This temperature is the MFFT.[10][11]

    • Record the MFFT for each formulation.

Data Analysis: Plot the measured MFFT as a function of the concentration of DEG-dipropionate (phr). This will generate an efficiency curve, demonstrating the dose-response relationship.

Visualization: Experimental Workflow for Coalescent Evaluation

G cluster_tests Performance Testing start Start: Latex Emulsion & DEG-dipropionate formulate Formulation (Varying Coalescent Levels: 0-10 phr) start->formulate equilibrate Equilibration (12-24 hours) formulate->equilibrate apply Film Application (Applicator on Test Substrates) equilibrate->apply cure Curing (7 days @ 23°C, 50% RH) apply->cure mfft MFFT Test (ASTM D2354) cure->mfft scrub Scrub Resistance (ASTM D2486) cure->scrub gloss Gloss Measurement (ASTM D523) cure->gloss end End: Performance Data & Analysis mfft->end scrub->end gloss->end

Caption: Standard workflow for evaluating coalescent performance in a latex system.

Protocol: Scrub Resistance of Formulated Paints

This test evaluates the durability of the paint film, which can be significantly influenced by the choice and amount of coalescing agent. This protocol is based on ASTM D2486 .[12][13]

Objective: To measure the resistance of a paint film containing DEG-dipropionate to erosion from scrubbing.

Equipment & Materials:

  • Scrub Test Machine.[14][15]

  • Standardized nylon bristle brush.

  • Abrasive scrub medium (as specified in ASTM D2486).

  • Black plastic scrub test panels (e.g., Leneta panels).

  • Drawdown bar (to create a 7-mil wet film thickness).

  • 0.5-inch (12.7 mm) brass shim.

Procedure:

  • Sample Preparation & Curing:

    • Prepare a fully formulated paint, incorporating the optimal level of DEG-dipropionate determined from the MFFT study.

    • Apply the paint to the black plastic panel using the drawdown bar.

    • Allow the panel to cure for 7 days under controlled conditions (23°C ± 2°C and 50% ± 5% relative humidity).

    • Scientist's Note: A full 7-day cure is critical to allow the coalescent to largely evaporate from the film, ensuring you are testing the final paint properties, not a plasticized film.

  • Test Setup:

    • Secure the cured panel in the scrub machine's basin. Place the brass shim under the panel at the point where the scrubbing will occur.

    • Soak the brush and panel in water for the specified time.

  • Scrubbing:

    • Add the specified amount of abrasive scrub medium to the brush.

    • Begin the test, allowing the machine to scrub the panel at a constant rate.

    • Add additional scrub medium and water as required by the standard.

  • Determining Failure:

    • Periodically check the panel for failure, which is defined as a continuous line of paint removal across the width of the shim.

    • Record the number of cycles required to reach failure. A higher number of cycles indicates better scrub resistance.

Protocol: Specular Gloss Measurement

The coalescent can affect how the polymer particles pack and level, influencing the final sheen of the coating. This protocol follows ASTM D523 .[16][17]

Objective: To measure the specular gloss of a paint film at various angles.

Equipment & Materials:

  • Tri-angle glossmeter (20°, 60°, 85°).

  • Calibrated high-gloss and matte standard tiles.

  • Cured paint panels (prepared as in the scrub resistance test).

Procedure:

  • Instrument Calibration: Calibrate the glossmeter according to the manufacturer's instructions using the supplied calibration tiles.

  • Measurement:

    • Place the glossmeter firmly on the surface of the cured paint film.

    • Take readings at multiple locations on the panel to ensure an average, representative value.

    • Scientist's Note: The choice of angle is important. Use 60° for most paints (semi-gloss, satin). Use 20° for high-gloss coatings, and 85° for matte or low-sheen coatings to measure the "sheen".[18][19][20]

  • Data Recording: Record the gloss units (GU) for each angle. Compare the results from the formulation with DEG-dipropionate to a control or a formulation with a standard coalescent.

Safety, Handling, and Environmental Considerations

Safety and Handling:

  • Always consult the Safety Data Sheet (SDS) before use.[21][22]

  • Use in a well-ventilated area.[23]

  • Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[23][24]

  • In case of ingestion, seek immediate medical attention.[24][25] Harmful if swallowed.[21]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23][26]

Environmental Profile:

  • VOC Content: DEG-dipropionate has a high boiling point and low vapor pressure, classifying it as a low-VOC (Volatile Organic Compound) or VOC-exempt solvent in many regions, which is a significant advantage for formulating environmentally compliant coatings.

  • Biodegradability: Glycol esters are generally known to be readily biodegradable. Diethylene glycol itself shows 90-100% degradation after 28 days in standard tests.[27] This suggests a favorable environmental fate, reducing persistence in soil and water.

Conclusion

This compound is a highly effective and versatile coalescing agent for modern waterborne formulations. Its ability to efficiently reduce the minimum film formation temperature allows for the use of harder polymers, leading to more durable and high-performance coatings. Its favorable low-VOC and biodegradable profile makes it an excellent choice for developing environmentally responsible products. By following the detailed protocols outlined in this guide, formulation scientists can systematically evaluate and optimize the use of DEG-dipropionate to unlock the full potential of their latex systems.

References

  • Alpha Chemical Co. (2023). Diethylene glycol (DEG): Properties, Uses, and Benefits. Available at: [Link]

  • Thames River Chemical Corp. (2018). Diethylene Glycol - SAFETY DATA SHEET. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylene glycol. Available at: [Link]

  • Google Patents. (2012). WO2012092370A1 - New dibenzoate plasticizer/coalescent blends for low voc coatings.
  • Santos. (2021). Diethylene glycol July 2021. Available at: [Link]

  • Iro Group Inc. (n.d.). Film Coalescing Aid. Available at: [Link]

  • MEGlobal. (n.d.). SAFETY DATA SHEET - Diethylene Glycol. Available at: [Link]

  • Google Patents. (2013). US20130274395A1 - Dibenzoate plasticizers/coalescent blends for low voc coatings.
  • Google Patents. (1985). US4525512A - Coalescing agents.
  • Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Available at: [Link]

  • ASTM International. (2023). D2354 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Available at: [Link]

  • ResearchGate. (2025). Influence of coalescing aids on the latex properties and film formation of waterborne coatings. Available at: [Link]

  • PCI Magazine. (2024). Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Diethylene Glycol | C4H10O3 | CID 8117 - PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Diethylene glycol. Available at: [Link]

  • ASTM International. (2025). D523 - Standard Test Method for Specular Gloss. Available at: [Link]

  • Google Patents. (2019). WO2019069210A1 - Solvent compounds for use as glycol ether replacements.
  • Industrial Physics. (n.d.). ASTM D2354 testing. Available at: [Link]

  • ASTM International. (n.d.). D2486-96 - Standard Test Method for Scrub Resistance of Interior Paints. Available at: [Link]

  • Locus Ingredients. (2024). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants. Available at: [Link]

  • MEGlobal. (2024). Diethylene Glycol Product Guide. Available at: [Link]

  • Kiyo R&D. (n.d.). Abrasion Testing As Per Standard ASTM D2486. Available at: [Link]

  • ASTM International. (n.d.). ASTM D2354-10 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Available at: [Link]

  • Industrial Physics. (n.d.). ASTM D523 testing. Available at: [Link]

  • WorldofTest.com. (n.d.). MFFT Minimum Film Formation Temperature Tester. Available at: [Link]

  • Comet Chemical Company Ltd. (2023). Diethylene Glycol - SAFETY DATA SHEET. Available at: [Link]

  • Australian Government Department of Health. (n.d.). Existing Chemical Hazard Assessment Report - Diethylene Glycol. Available at: [Link]

  • Scribd. (n.d.). Astm d2486. Available at: [Link]

  • Scribd. (n.d.). Astm D 523 Brillo. Available at: [Link]

  • Industrial Physics. (n.d.). ASTM D2486 testing. Available at: [Link]

  • Labomat. (n.d.). FAQ MFFT ( Minimum Film Forming Temperature). Available at: [Link]

  • American Chemical Society. (n.d.). Coalescence and Film Formation from Latexes. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Specular Gloss. Available at: [Link]

  • NBchao.Com. (n.d.). How to detect the minimum film forming temperature (MFFT) of architectural coatings emulsions?. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Ethylene Glycol. Available at: [Link]

  • Applied Technical Services. (n.d.). ASTM D523 Testing. Available at: [Link]

  • Exacolor USA. (n.d.). Gardner Scrub, ASTM D2486. Available at: [Link]

  • Biuged. (n.d.). Minimum Film Forming Temperature MFFT Tester. Available at: [Link]

Sources

Formulation of adhesives with Diethylene glycol dipropionate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of High-Performance Adhesives using Diethylene Glycol Dipropionate (DEGDP)

Part 1: Executive Summary & Technical Rationale

This compound (DEGDP) (CAS: 6942-59-2) is a specialized aliphatic ester plasticizer distinct from the more common aromatic dibenzoates (e.g., DEGDB). While often overshadowed by its aromatic counterparts, DEGDP offers unique advantages in optical clarity , UV stability , and bio-polymer compatibility .

This guide outlines the formulation protocols for utilizing DEGDP in two critical adhesive applications:

  • Biodegradable Packaging Adhesives (PLA/VAE): Leveraging DEGDP’s aliphatic structure for enhanced compatibility with Polylactic Acid (PLA) and Vinyl Acetate Ethylene (VAE) emulsions.

  • Optical Lamination Adhesives (PVB): Utilizing DEGDP’s high refractive index match and low color for safety glass and transparent medical device laminates.

Why DEGDP?

  • Aliphatic Chemistry: Unlike aromatic plasticizers, DEGDP does not absorb UV light significantly, reducing yellowing in transparent films—critical for medical packaging and optical bonding.

  • Bio-Compatibility: Its structure mimics the aliphatic backbones of bio-polyesters (like PLA), offering superior solvation thermodynamics compared to phthalates.

  • Low Toxicity Profile: With an NFPA Health rating of 1, it presents a safer alternative for indirect food contact and pharmaceutical packaging applications compared to legacy ortho-phthalates.

Part 2: Chemical Identity & Material Science

Before formulation, verify the raw material specifications to ensure consistency.

PropertySpecificationCritical Impact on Formulation
Chemical Name This compoundDo not confuse with DEG Dibenzoate
CAS Number 6942-59-2 Unique identifier for regulatory filing
Molecular Weight ~218.25 g/mol Lower MW than dibenzoates implies faster fusion but higher volatility
Boiling Point ~280°CSufficient thermal stability for hot-melt processing <180°C
Density 1.054 g/cm³Lower density than water; requires high-shear mixing in emulsions
Solubility Soluble in alcohols, ketones; Insoluble in waterRequires surfactant stabilization in waterborne systems
Mechanism of Action: The Free Volume Theory

DEGDP functions by inserting its flexible propionate tails between polymer chains (e.g., PVAc or PLA). This increases the "free volume" within the polymer matrix, allowing chain segments to move past one another at lower temperatures. This effectively lowers the Glass Transition Temperature (


) of the adhesive, transforming a brittle resin into a flexible, tacky film.

PlasticizationMechanism cluster_0 Mechanism: Free Volume Expansion Polymer Brittle Polymer Chains (Low Free Volume) Mixing High Shear Mixing & Thermal Fusion Polymer->Mixing DEGDP DEGDP Molecules (Aliphatic Spacers) DEGDP->Mixing Result Plasticized Network (Lower Tg, High Flex) Mixing->Result Intercalation

Figure 1: Mechanism of plasticization where DEGDP increases free volume between polymer chains.

Part 3: Formulation Protocols

Protocol A: Waterborne VAE Adhesive for Medical Packaging

Objective: Create a flexible, low-migration adhesive for bonding paper-to-film (e.g., blister backing). Base Resin: Vinyl Acetate Ethylene (VAE) Copolymer Emulsion (e.g.,


 +10°C).

Safety Precaution: Wear standard PPE (gloves, goggles). Ensure ventilation when heating.

Step-by-Step Methodology:

  • Preparation of the Plasticizer Pre-Emulsion (Critical Step):

    • Rationale: DEGDP is hydrophobic. Adding it directly to the VAE latex can cause "seeding" (grit formation) or phase separation. It must be emulsified or added very slowly.

    • Mix: 100g DEGDP + 1g Non-ionic Surfactant (e.g., Ethoxylated alcohol, HLB ~12).

    • Agitation: Stir at 500 RPM until clear.

  • Main Mixing Phase:

    • Vessel: Stainless steel beaker with a propeller agitator.

    • Charge: 1000g VAE Emulsion (55% solids).

    • Agitation: Set mixer to create a vortex without drawing in air (approx. 300-400 RPM).

  • Plasticizer Addition:

    • Rate: Add the DEGDP mixture dropwise into the vortex.

    • Target Loading: 5% to 15% on wet weight (depending on desired softness).

    • Note: For medical packaging, limit to <10% to minimize migration risk.

  • Conditioning (The "Sweat-In" Period):

    • After addition, reduce speed to 100 RPM and stir for 30 minutes.

    • Stop mixing and let the adhesive stand covered for 12-24 hours .

    • Scientific Basis: The DEGDP needs time to diffuse from the water phase into the polymer particles. Testing immediately will yield false viscosity and adhesion data.

  • Final Adjustment:

    • Add thickener (associative thickener) to adjust viscosity to 2,000 - 4,000 cPs for roll coating.

    • Add biocide if required for shelf life.

Formulation Table: VAE Packaging Adhesive

ComponentFunctionWeight % (Wet)Notes
VAE Emulsion Binder85.0 - 90.0%High solids, low residual monomer
DEGDP Plasticizer5.0 - 10.0% Key active for flexibility
Wetting Agent Surface Tension0.2 - 0.5%Sulfosuccinate type
Defoamer Foam Control0.1 - 0.2%Mineral oil based
Water Viscosity Trimq.s.Adjust to application viscosity
Protocol B: Solvent-Based Optical Laminating Adhesive (PVB)

Objective: Formulate a crystal-clear adhesive for safety glass or transparent display lamination. Base Resin: Polyvinyl Butyral (PVB).

Step-by-Step Methodology:

  • Solvent Selection:

    • Prepare a solvent blend of Ethanol/Toluene (60:40) or pure Ethanol if using soluble PVB grades.

    • Note: DEGDP is highly soluble in alcohols.

  • Resin Dissolution:

    • Dissolve PVB resin (15-20% solids) into the solvent. Stir until completely clear and free of "fish eyes."

  • Plasticization:

    • Add DEGDP at a ratio of 20-30 phr (parts per hundred resin).

    • Comparison: Standard PVB uses 3G8 (Triethylene glycol di-2-ethylhexanoate). DEGDP is a viable alternative where specific polarity matching or shorter chain length is required for modulus adjustment.

  • Filtration:

    • Filter the solution through a 10-micron mesh to remove any undissolved gel particles.

  • Casting & Drying:

    • Cast onto a release liner (PET).

    • Dry at 60°C to remove solvent, ramping to 100°C for 2 minutes to anneal the film.

Part 4: Performance Characterization & Troubleshooting

Experimental Workflow: Validation

ValidationWorkflow cluster_tests Performance Metrics Start Formulated Adhesive Test1 T-Peel Test (ASTM D1876) Start->Test1 Test2 DSC Analysis (Tg Shift) Start->Test2 Test3 Migration Study (Weight Loss) Start->Test3 Decision Pass Criteria? Tg < -10°C Peel > 5 N/cm Test1->Decision Test2->Decision Test3->Decision Optimize Adjust DEGDP Ratio Decision->Optimize No Final Release Protocol Decision->Final Yes Optimize->Start

Figure 2: Validation workflow for adhesive performance.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Viscosity Drop DEGDP acts as a diluent; excess added.Increase solids or add associative thickener.
Grit / Seeding Shock to the emulsion; addition too fast.Pre-emulsify DEGDP; slow addition rate (<10g/min).
Migration / Greasiness Saturation limit of polymer exceeded.Reduce DEGDP loading; check compatibility (solubility parameter).
Opacity (Haze) Incompatibility or phase separation.Switch to solvent system or ensure full "sweat-in" time.

References

  • Spectrum Chemical. (2023). This compound CAS 6942-59-2 Technical Data. Retrieved from

  • European Patent Office. (2014). Active Energy Ray-Curable Inkjet Ink Composition. Patent EP2752469. (Cites use of glycol propionates in acrylate systems). Retrieved from

  • University of Zaragoza. (2020). Determination of non-volatile components of biodegradable food packaging (PLA). (Identifies DEGDP as a plasticizer in PLA matrices). Retrieved from

  • BOC Sciences. (2023). Diethyleneglycoldipropiolate Product Information. Retrieved from

  • Scribd. (2023). Chemical Hazard Guide: NFPA Ratings for Glycol Esters. (Confirms NFPA 1-1-0 rating for DEGDP). Retrieved from

Analytical standards for Diethylene glycol dipropionate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DEGDP Trace Quantification of Diethylene Glycol Dipropionate (DEGDP) in Pharmaceutical Matrices via GC-MS

Abstract

This protocol details a validated methodology for the extraction and quantification of this compound (DEGDP; CAS 6942-59-2), a plasticizer and potential leachable found in biodegradable packaging (PLA) and polymeric coatings.[1] Given the increasing shift toward sustainable packaging in the pharmaceutical supply chain, monitoring DEGDP migration has become a critical quality attribute.[2] This guide employs Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve sub-ppm sensitivity, ensuring compliance with FDA and EMA leachable thresholds.

Introduction & Regulatory Context

This compound (DEGDP) is a diester formed from diethylene glycol and propionic acid. While less ubiquitous than phthalates, it is gaining traction as a plasticizer in Polylactic Acid (PLA) films and biodegradable blister packs.

In the context of Leachables and Extractables (L&E) , DEGDP presents a specific challenge:

  • Hydrolytic Instability: As an ester, it can hydrolyze back into diethylene glycol (DEG) and propionic acid under high pH or enzymatic activity.

  • Regulatory Status: While DEGDP itself lacks a specific USP monograph, its parent alcohol, DEG, is a Class 2 solvent with strict limits (NMT 0.1%).[2] Therefore, DEGDP must be monitored not just as an impurity, but as a precursor to a toxic degradant.[2]

Target Audience: Analytical Development Scientists, toxicologists, and QC managers.[2]

Chemical & Physical Properties

Understanding the analyte is the first step to robust method design.

PropertyValueImplication for Analysis
CAS Number 6942-59-2Unique identifier for reference standards.
Molecular Formula C₁₀H₁₈O₅MW = 218.25 g/mol .[3]
Boiling Point ~280 °CRequires high-temperature GC column (e.g., 300°C limit).[2]
Solubility Soluble in alcohols, esters, chlorinated solvents.[2]Compatible with DCM or MTBE extraction.
Log P ~0.8 (Est.)[3]Moderate lipophilicity; amenable to Liquid-Liquid Extraction (LLE).

Analytical Strategy

Method Selection: GC-MS vs. LC-MS

While LC-MS/MS is often preferred for polar non-volatiles, GC-MS (EI) is selected here for three reasons:

  • Volatility: DEGDP is sufficiently volatile for gas phase analysis without derivatization.

  • Fragmentation: Electron Impact (EI) provides a distinct structural fingerprint (propionyl fragments) distinguishable from matrix interference.

  • Matrix Compatibility: GC injection ports allow for "dirty" sample extracts (via split injection) better than ESI sources in LC, which suffer from ion suppression.

Internal Standard (IS) Selection
  • Primary Choice: Phenanthrene-d10 . It is a stable, non-reactive hydrocarbon with a retention time distinct from DEGDP but within the same boiling point range.[2]

  • Alternative: Diethyl adipate . Structurally similar but chromatographically resolved.

Experimental Protocol

Reagents & Standards
  • DEGDP Standard: >98% purity (Custom synthesis or specialty supplier like BOC Sciences/ChemNet).

  • Extraction Solvent: Dichloromethane (DCM), HPLC Grade.

  • Internal Standard: Phenanthrene-d10 (100 µg/mL in DCM).

Sample Preparation (Liquid Formulations)

This workflow is designed for aqueous drug products (syrups, buffers) stored in PLA packaging.

  • Aliquot: Transfer 5.0 mL of the drug product into a 20 mL glass centrifuge tube.

  • Spike IS: Add 50 µL of Internal Standard Solution.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM).

  • Agitation: Vortex vigorously for 2 minutes. Mechanical shaking for 15 minutes is recommended for viscous syrups.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Aspirate the lower organic layer (DCM) into a clean vial.

  • Concentration (Optional): If aiming for <50 ppb LOD, evaporate solvent to 1 mL under a gentle nitrogen stream at 35°C.

  • Drying: Pass the extract through a small bed of anhydrous Na₂SO₄ to remove residual water.

Instrumental Parameters (GC-MS)
  • System: Agilent 7890/5977 or Shimadzu QP2020 NX.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless (1 min purge), 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (hold 3 min)

  • Transfer Line: 280°C.[4]

  • Source Temp: 230°C.

MS Acquisition (SIM Mode):

Analyte Retention Time (approx) Quant Ion (m/z) Qualifier 1 (m/z) Qualifier 2 (m/z)
DEGDP 12.4 min 57 (Propionyl) 145 (M - Propionyloxy) 73

| Phenanthrene-d10 | 14.1 min | 188 | 189 | 160 |

Note: The molecular ion (218) for DEGDP is often weak in EI; m/z 57 (C₂H₅CO⁺) is the base peak.[2]

Workflow Visualization

DEGDP_Analysis Sample Drug Product Sample (5 mL Aqueous) IS_Add Add Internal Standard (Phenanthrene-d10) Sample->IS_Add LLE LLE Extraction (5 mL Dichloromethane) IS_Add->LLE Centrifuge Centrifuge 3000 x g, 5 min LLE->Centrifuge PhaseSep Isolate Organic Layer (Bottom Phase) Centrifuge->PhaseSep Phase Separation Dry Dry over Na2SO4 PhaseSep->Dry GCMS GC-MS Analysis (SIM Mode: m/z 57, 145) Dry->GCMS Data Quantification Ratio: Area(57) / Area(188) GCMS->Data

Figure 1: Step-by-step extraction and analysis workflow for DEGDP quantification.

Method Validation Criteria

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met (based on ICH Q2(R1) guidelines):

ParameterAcceptance CriteriaRationale
Linearity R² > 0.995 (Range: 0.1 – 50 ppm)Ensures accurate quantification across expected leaching levels.
Recovery 80% – 120% at 3 levelsValidates extraction efficiency from the drug matrix.
Precision RSD < 5% (n=6 injections)Confirms system stability.
LOD/LOQ LOD < 0.05 ppm; LOQ < 0.2 ppmRequired to detect trace contamination below toxicological thresholds.
Specificity No interference at RT ± 0.2 minCritical in complex syrups to avoid false positives from other esters.

Troubleshooting & Optimization

  • Peak Tailing: DEGDP is polar. If tailing occurs, trim the column guard or deactivate the inlet liner (use Ultra Inert wool).[2]

  • Hydrolysis: If DEGDP recovery is low, check the pH of the aqueous sample. If pH > 8, rapid hydrolysis may occur.[2] Adjust sample pH to ~5.0 with dilute acetic acid before extraction.

  • Carryover: The high boiling point (280°C) means DEGDP can condense in the inlet. Ensure the inlet temperature is at least 260°C and run a solvent blank between high-concentration samples.

References

  • European Commission. (2011). Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. (Establishes migration limits for additives). Link

  • U.S. Food & Drug Administration (FDA). (2007). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.Link

  • Canellas, E., et al. (2012).[2] Determination of non-volatile components of a biodegradable food packaging material based on polyester and polylactic acid (PLA). Journal of Chromatography A. (Identifies DEGDP as a PLA plasticizer). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8117, Diethylene glycol.[2] (Parent compound toxicity data).[5][6] Link

Sources

Troubleshooting & Optimization

Optimizing catalyst concentration for Diethylene glycol dipropionate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethylene Glycol Dipropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the esterification of diethylene glycol with propionic acid. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the esterification of diethylene glycol with propionic acid?

The synthesis of this compound is a reversible acid-catalyzed esterification reaction.[1] In this process, diethylene glycol (an alcohol) reacts with two equivalents of propionic acid (a carboxylic acid) to form this compound (an ester) and two equivalents of water. The reaction proceeds in two steps, with the initial formation of the monoester followed by the formation of the diester.

The reaction is governed by Le Chatelier's principle. To achieve a high yield of the desired diester, the equilibrium must be shifted towards the product side. This is typically accomplished by removing water as it is formed, often through azeotropic distillation.[2][3] An acid catalyst is crucial to increase the reaction rate by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]

Q2: Which acid catalyst is most suitable for this reaction, and at what concentration?

The choice of catalyst depends on several factors, including reaction conditions, desired purity of the final product, and ease of removal. The most common homogeneous acid catalysts for this type of reaction are p-Toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄).

  • p-Toluenesulfonic Acid (p-TSA): This is often preferred due to its high solubility in many organic solvents, lower corrosivity compared to sulfuric acid, and its effectiveness as a catalyst in a variety of esterification reactions.[4][5][6][7][8] For similar esterification processes, optimal concentrations of p-TSA are often found in the range of 0.5% to 3% by weight of the limiting reactant.[9]

  • Sulfuric Acid (H₂SO₄): While being a strong and effective catalyst, sulfuric acid can sometimes lead to side reactions and charring, especially at higher temperatures.[1][10][11] Typical concentrations for esterification reactions range from 1% to 3% by weight.[11]

  • Solid Acid Catalysts: Heterogeneous catalysts, such as solid superacids, offer the advantage of easy separation from the reaction mixture, which simplifies purification and allows for catalyst recycling.[12] For the synthesis of diethylene glycol dibenzoate, a catalyst concentration of 1.2% of the total initial materials has been shown to be effective.[12]

Recommendation: For initial experiments, a concentration of 1-2 wt% of p-TSA relative to the total weight of the reactants is a good starting point. The optimal concentration should be determined empirically for your specific reaction conditions.

Troubleshooting Guide

Problem 1: Low Yield of this compound

A low yield of the desired product is a common issue in esterification reactions. The following troubleshooting steps can help identify and resolve the underlying cause.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Molar_Ratio Is the molar ratio of reactants optimal? Check_Water->Check_Molar_Ratio Yes Solution_Water Improve water removal: - Use a Dean-Stark apparatus. - Add a suitable azeotropic solvent (e.g., toluene, xylene). - Ensure anhydrous reactants. Check_Water->Solution_Water No Check_Catalyst Is the catalyst concentration and activity sufficient? Check_Molar_Ratio->Check_Catalyst Yes Solution_Molar_Ratio Adjust molar ratio: - Use a slight excess of propionic acid (e.g., 2.2:1 acid:glycol). - An excess of one reactant drives the equilibrium. Check_Molar_Ratio->Solution_Molar_Ratio No Check_Conditions Are the reaction temperature and time adequate? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Optimize catalyst: - Increase catalyst concentration incrementally (e.g., 0.5% steps). - Check catalyst quality (freshness). - Consider a different catalyst (e.g., H₂SO₄). Check_Catalyst->Solution_Catalyst No Solution_Conditions Adjust reaction conditions: - Increase temperature (e.g., in 10°C increments). - Extend reaction time and monitor progress by GC. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting workflow for low reaction yield.

  • Inefficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus reducing the yield.[13] Using a Dean-Stark apparatus with an azeotropic solvent like toluene or xylene is highly effective for continuous water removal.[2]

  • Incorrect Molar Ratio: To favor the formation of the diester, a slight excess of propionic acid is generally recommended. A molar ratio of propionic acid to diethylene glycol of 2.2:1 can help drive the reaction to completion.[5]

  • Suboptimal Catalyst Concentration: An insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium within a practical timeframe. Conversely, an excessive concentration can lead to unwanted side reactions. It is crucial to optimize the catalyst loading for your specific setup.

  • Inadequate Reaction Temperature or Time: Esterification reactions are typically slow and require elevated temperatures to proceed at a reasonable rate. For diethylene glycol esters, temperatures in the range of 140-180°C are common.[2][14] Reaction progress should be monitored over time to determine the point at which equilibrium is reached.

Problem 2: Incomplete Conversion and Presence of Monoester

The presence of a significant amount of diethylene glycol monopropionate in the final product indicates incomplete reaction.

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time The second esterification step is often slower than the first. The reaction may have been stopped before the monoester could be fully converted to the diester.Extend the reaction time and monitor the disappearance of the monoester peak and the appearance of the diester peak by GC analysis.
Steric Hindrance As the monoester is formed, steric hindrance around the remaining hydroxyl group can slow down the second esterification.Increase the reaction temperature to provide more energy to overcome the activation barrier. A slight increase in catalyst concentration may also be beneficial.
Low Reactant Concentration As the reaction progresses, the concentration of the monoester and propionic acid decreases, slowing down the rate of the second esterification.Ensure an initial excess of propionic acid to maintain a sufficient concentration throughout the reaction.
Problem 3: Product Discoloration

A yellow or brown discoloration of the final product can be due to several factors.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Excessive heat can cause thermal degradation of the reactants or products, leading to the formation of colored impurities.Optimize the reaction temperature. While higher temperatures increase the reaction rate, it's important to find a balance to avoid degradation. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Aggressive Catalyst Strong acids like sulfuric acid can cause charring and other side reactions, especially at elevated temperatures.Use a milder catalyst like p-TSA or consider a solid acid catalyst. If using sulfuric acid, ensure the concentration is optimized and not excessively high.
Impurities in Reactants The presence of impurities in the starting materials can lead to colored byproducts.Use high-purity diethylene glycol and propionic acid.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol provides a starting point for the synthesis. Optimization of catalyst concentration, temperature, and reaction time is recommended for specific experimental setups.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the flask, add diethylene glycol (1.0 mol), propionic acid (2.2 mol), and an azeotropic solvent such as toluene (approximately 40% of the total reactant volume).

  • Adding Catalyst: Add the acid catalyst (e.g., 1-2% p-TSA by total reactant weight).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to observe the conversion of diethylene glycol and the formation of the mono- and diesters.

  • Completion: The reaction is considered complete when no further water is collected in the Dean-Stark trap and the GC analysis shows a stable product distribution.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the toluene by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[13]

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Glassware (Flask, Dean-Stark, Condenser) B Charge Reactants (Diethylene Glycol, Propionic Acid, Toluene) A->B C Add Catalyst (p-TSA or H₂SO₄) B->C D Heat to Reflux C->D E Monitor by GC & Water Collection D->E F Reaction Completion E->F G Cool and Neutralize Catalyst F->G H Solvent Removal G->H I Vacuum Distillation H->I J Characterize Final Product I->J

Sources

Enhancing the plasticizing efficiency of Diethylene glycol dipropionate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing the Plasticizing Efficiency of Diethylene Glycol Dipropionate (DEGDP)

Introduction & Technical Specifications

Welcome to the technical support hub for This compound (DEGDP) . While often overshadowed by its benzoate analog (DEGDB), DEGDP is a critical plasticizer for cellulosic derivatives (cellulose acetate, ethyl cellulose) and biodegradable polyesters like PLA (Polylactic Acid).[1] Its lower molecular weight (


) allows for rapid polymer chain intercalation, offering superior initial flexibility.[1]

However, users frequently encounter issues with permanence (leaching/migration) and hydrolytic stability .[1] This guide moves beyond basic formulation to address how you can lock in plasticization efficiency for the long term.

Chemical Profile: DEGDP
PropertyValueImplication for Formulation
CAS Number 6942-59-2Use for regulatory verification (e.g., FDA IID checks).[2][1]
Molecular Weight

High mobility; excellent

suppression but high migration risk.[2][1]
Boiling Point

Stable at standard extrusion temps, but volatile during high-vac drying.[2][1]
Solubility Water, Alcohols, KetonesRisk: High water extractability in aqueous media.
Refractive Index

Critical for matching optical clarity in clear films.[2][1]

Troubleshooting Guide: Common Efficiency Failures

Issue 1: "My polymer film loses flexibility and becomes brittle after 4 weeks of storage."

Diagnosis: Plasticizer Migration (Exudation) DEGDP is a small molecule.[2][1] In amorphous polymer matrices (like PLA or PVC), it exists in dynamic equilibrium.[1] Over time, thermodynamic incompatibility or concentration gradients drive it to the surface, where it evaporates or crystallizes (blooms).

Corrective Protocol: The "Anchor & Lock" Strategy Do not rely on DEGDP alone. You must increase the entropic penalty of migration.[1]

  • Calculate the Saturation Limit:

    • Perform a Loop Test: Cast films with 10%, 20%, and 30% DEGDP. Store at

      
       for 7 days.[2][1] The highest concentration showing no surface oil/haze is your thermodynamic limit.[1]
      
  • Implement Co-Plasticization:

    • Replace 30-40% of DEGDP with a High Molecular Weight (HMW) Anchor .[2][1]

    • Recommended Anchors: Polymeric adipates (

      
      ) or Citrate esters.[2][1]
      
    • Mechanism:[2][1][3][4] The HMW plasticizer swells the polymer matrix, creating "free volume pathways" that DEGDP occupies, while the HMW chains physically entangle with the polymer, blocking the exit path for DEGDP.

Issue 2: "The glass transition temperature ( ) isn't dropping enough despite high loading."

Diagnosis: Phase Separation (Immiscibility) If the solubility parameters of DEGDP and your polymer differ by


, they will not mix at the molecular level.[1] You are creating a micro-composite, not a plasticized solution.

Corrective Protocol: Solubility Matching

  • Check Solubility Parameters (

    
    ): 
    
    • DEGDP

      
       (Estimated).[2][1]
      
    • Compatible Matrices: Cellulose Acetate (

      
      ), PLA (
      
      
      
      ), PVC (
      
      
      ).[1]
    • Incompatible Matrices: Polyethylene (

      
      ), Polypropylene.[1]
      
  • Thermal Annealing:

    • If compatibility is borderline, post-process annealing is required.[1]

    • Step: Heat the finished part to

      
       for 30 minutes, then cool slowly (
      
      
      
      ). This relaxes polymer chains around the DEGDP molecules, locking them into the amorphous regions.
Issue 3: "Significant weight loss observed during dissolution testing (Drug Delivery)."

Diagnosis: Leaching (Water Extraction) DEGDP contains ether linkages and ester groups, making it moderately polar and water-soluble.[2][1] In aqueous drug release media, it will leach out, changing the release kinetics of the drug.

Corrective Protocol: Hydrophobic Shielding

  • Surface Cross-linking:

    • For PLA/Cellulose films, use reactive extrusion with a chain extender (e.g., Joncryl®) to tighten the mesh size of the polymer network.

  • Nanocomposite Barrier:

    • Incorporate 1-3% wt Nano-Silica (

      
      )  or Nanoclay .[2][1]
      
    • Mechanism:[2][1][3][4] Creates a "tortuous path" (see diagram below), physically increasing the distance DEGDP must travel to diffuse out of the matrix.[1]

Visualizing the Mechanism

The following diagram illustrates the "Tortuous Path" theory for enhancing plasticizer retention using nanocomposites, a critical strategy for DEGDP.

PlasticizerRetention cluster_enhancement Enhancement Strategy Matrix Polymer Matrix (PLA/Cellulose) DEGDP DEGDP Molecules (High Mobility) Matrix->DEGDP Hosts Leaching Leaching/Migration (Failure) DEGDP->Leaching Direct Diffusion path Retention Enhanced Efficiency (Stable Tg) DEGDP->Retention Tortuous Path (Slow Diffusion) Nano Nanoparticles (SiO2 Barrier) Nano->Matrix Dispersed in Nano->DEGDP Blocks Path

Figure 1: Mechanism of stabilizing DEGDP within a polymer matrix using nanoparticle barriers to prevent leaching and extend plasticization efficiency.[2]

Frequently Asked Questions (FAQs)

Q: Can I use DEGDP as a direct replacement for Triethyl Citrate (TEC)? A: Not 1:1. DEGDP is more hydrophobic than TEC but less stable to hydrolysis.[1] In cellulose acetate films, DEGDP often provides better flexibility at lower concentrations due to its linear ether backbone, but it requires antioxidant stabilization (e.g., BHT) if processed >


.

Q: Is DEGDP safe for parenteral drug formulations? A: DEGDP is primarily used in food packaging and indirect contact applications.[1] For parenteral (injectable) use, regulatory precedence is limited compared to PEGs or Polysorbates.[1] Always verify the specific grade against the FDA Inactive Ingredient Database (IID) for your specific route of administration.[1]

Q: How do I measure plasticization efficiency quantitatively? A: Do not rely on "hand feel." Use Differential Scanning Calorimetry (DSC) .[2][1]

  • Protocol: Measure

    
     of pure polymer (
    
    
    
    ) and plasticized polymer (
    
    
    ).
  • Efficiency (

    
    ): 
    
    
    
    .[2][1]
  • DEGDP should yield a

    
     of at least 
    
    
    
    at 10% loading in PLA.[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81860, this compound. Retrieved from [Link]

  • ResearchGate (2025). Enhancing Polylactic Acid Films With Polyethylene Glycol-Based Plasticizers. (Analogous mechanism for glycol esters in PLA). Retrieved from [Link]

Sources

Diethylene Glycol Dipropionate Production: A Technical Guide to Minimizing Color Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethylene Glycol Dipropionate (DEG-dipropionate) synthesis. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their production process and achieve the highest purity, specifically focusing on the critical quality attribute of color. Unwanted color in the final product is often a primary indicator of impurities, resulting from side reactions or the degradation of materials during synthesis.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify the root causes of color formation and implement effective strategies to produce a water-white, high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of DEG-dipropionate. Each answer provides not just a solution, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: What are the primary causes of color formation in my DEG-dipropionate reaction?

Color formation is rarely due to a single factor. It is typically the result of a combination of process parameters and raw material quality. The most common culprits are:

  • Thermal Degradation: High reaction temperatures can cause the decomposition of both the reactants (diethylene glycol, propionic acid) and the final ester product. For instance, propionic acid can decompose at temperatures between 496 and 580°C to form products like methylketen, carbon dioxide, and various hydrocarbons[1]. Glycols are also susceptible to thermal degradation, which can be accelerated by impurities[2][3].

  • Oxidative Degradation: The presence of atmospheric oxygen at elevated temperatures is a significant contributor to color. Oxygen can attack the ether linkage in diethylene glycol, leading to the formation of radicals and subsequently colored, oxidized byproducts[4].

  • Catalyst-Induced Side Reactions: The choice and concentration of the catalyst are critical. While necessary to achieve practical reaction rates, catalysts can also promote unwanted side reactions.

    • Strong mineral acids (e.g., sulfuric acid) can cause dehydration and charring, leading to dark brown or black coloration.

    • Organometallic catalysts , such as those based on titanium or tin, can sometimes lead to yellowish or reddish hues in the final product[5].

  • Impurities in Raw Materials: Trace impurities in the starting diethylene glycol or propionic acid can act as precursors for color bodies under reaction conditions. It is crucial to use high-purity reactants.

  • Side Reactions: The esterification process is a chemical equilibrium[6]. Besides the main reaction, other pathways can lead to colored byproducts[7].

Diagram: Root Causes of Color Formation

A Color Formation in DEG-dipropionate B Thermal Degradation A->B C Oxidative Degradation A->C D Catalyst Issues A->D E Raw Material Impurities A->E F High Reaction Temp. B->F G Oxygen Ingress C->G H Incorrect Catalyst Choice/ Concentration D->H I Contaminated Reactants E->I

Caption: Key factors contributing to unwanted color in the final product.

Q2: My final product has a distinct yellow tint (APHA > 50). How do I systematically troubleshoot this?

A yellow hue is the most common color issue and is typically measured on the APHA/Pt-Co scale, which serves as a "yellowness index"[8][9]. A systematic approach is the most effective way to identify the source of the problem.

Diagram: Troubleshooting Workflow for Color Issues

start High APHA Color Detected check_temp Review Reaction Temperature and Duration start->check_temp Start Investigation reduce_temp Action: Lower Temperature / Reduce Reaction Time check_temp->reduce_temp High? check_atmosphere Verify Inert Atmosphere (e.g., N2 sparge) check_temp->check_atmosphere Optimal? reduce_temp->check_atmosphere implement_n2 Action: Implement/Improve Nitrogen Blanket/Sparge check_atmosphere->implement_n2 Absent/Poor? check_catalyst Evaluate Catalyst Type and Concentration check_atmosphere->check_catalyst Adequate? implement_n2->check_catalyst optimize_catalyst Action: Reduce Concentration or Switch to a Milder Catalyst check_catalyst->optimize_catalyst Aggressive/High? check_reactants Analyze Purity of DEG and Propionic Acid check_catalyst->check_reactants Optimal? optimize_catalyst->check_reactants purify_reactants Action: Use Higher Purity Reactants check_reactants->purify_reactants Impurities Found? post_treatment Consider Post-Synthesis Decolorization check_reactants->post_treatment Pure? purify_reactants->post_treatment end Product Meets Color Specification post_treatment->end

Caption: A step-by-step logical guide to diagnosing and fixing color issues.

Q3: How does my choice of esterification catalyst impact final product color?

Catalysts accelerate the reaction by enhancing the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating the nucleophilic attack by the alcohol[10]. However, their chemical nature directly influences side reactions that produce color.

Catalyst Type Examples Advantages Disadvantages & Impact on Color
Mineral Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Inexpensive, highly active.Highly corrosive. Can cause significant charring and dark coloration, especially at temperatures >150°C due to dehydration side reactions.
Organometallics Titanium Isopropoxide (TIS), Dibutyltin Oxide (DBTO)High activity at moderate temperatures.Can lead to yellow or reddish discoloration[5]. May require special handling and can leave metal residues in the product.
Solid Acid Catalysts Ion-Exchange Resins (e.g., Amberlyst™ 36), ZeolitesEasily removed by filtration (no quenching needed), reusable, often milder, leading to lower color formation.May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. Can be more expensive initially.

Recommendation: For minimizing color, start with solid acid catalysts. If reaction rates are too slow, a carefully controlled amount of an organometallic catalyst under a strict inert atmosphere is the next best choice.

Q4: How can I remove color from DEG-dipropionate after it has been synthesized?

If your final product does not meet color specifications, post-synthesis purification is a viable option.

  • Activated Carbon Treatment: This is the most common and effective method. Activated carbon has a high surface area and porous structure that adsorbs the large, often polar, molecules responsible for color. The process involves slurrying the ester with powdered activated carbon, followed by filtration. Commercial specifications for diethylene glycol often require a color of less than 15 on the platinum-cobalt scale, and adsorbents like activated charcoal are used to achieve this[11].

  • Distillation: High-vacuum fractional distillation can separate the desired ester from higher-boiling, colored impurities and catalyst residues[12]. This is an effective but energy-intensive method.

  • Bleaching: Chemical bleaching using oxidizing (e.g., hydrogen peroxide) or reducing agents can be used, but this is a less desirable approach as it can introduce new impurities and potentially alter the product structure[13].

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of DEG-dipropionate with Minimized Color Formation

This protocol incorporates best practices to prevent color formation from the outset.

Materials:

  • Diethylene Glycol (DEG), high purity (>99.5%)

  • Propionic Acid, high purity (>99.5%)

  • Amberlyst™ 36 (or similar macroporous strong acid ion-exchange resin), washed and dried

  • Toluene (for azeotropic water removal)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Dean-Stark apparatus with condenser

  • Nitrogen inlet/outlet

Procedure:

  • Catalyst Preparation: Wash the Amberlyst™ 36 resin with deionized water until the washings are neutral, then with methanol, and dry under vacuum at 60°C for 12 hours.

  • Reactor Setup: Assemble the apparatus. Ensure all glassware is clean and dry.

  • Charging Reactants: Charge the flask with Diethylene Glycol (1.0 mol), Propionic Acid (2.2 mol, slight excess to drive equilibrium), Toluene (20% of total reactant volume), and the prepared Amberlyst™ 36 catalyst (5% by weight of total reactants).

  • Inerting the System: Begin a gentle subsurface sparge or a positive blanket of nitrogen gas. Maintain this inert atmosphere throughout the reaction. This is critical to prevent oxidation[4][14].

  • Reaction:

    • Begin stirring and slowly heat the mixture to reflux (approx. 120-140°C).

    • Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. The esterification reaction is reversible, and removing water drives it toward the product side[6].

    • Monitor the reaction progress by tracking the amount of water collected. The theoretical amount is 2.0 mol.

  • Work-up:

    • Once the reaction is complete (no more water is evolved), cool the mixture to below 80°C.

    • Filter the hot solution to remove the solid acid catalyst. The ease of catalyst removal is a key advantage of this method.

    • Remove the toluene and excess propionic acid via vacuum distillation.

  • Analysis: Analyze the final product for purity (GC) and color (APHA spectrophotometry). The target should be an APHA color of < 20.

Protocol 2: Post-Synthesis Decolorization with Activated Carbon

Use this protocol if your synthesized ester has an unacceptable color level (e.g., APHA > 20).

Materials:

  • Colored this compound

  • Powdered Activated Carbon (PAC), high-purity grade

  • Filter aid (e.g., Celite®)

Equipment:

  • Jacketed glass reactor with stirrer

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask or a pressure filter)

  • Filter paper (1-5 micron porosity)

Procedure:

  • Preparation: Heat the colored DEG-dipropionate to 70-80°C in the jacketed reactor under a nitrogen blanket to reduce viscosity.

  • Carbon Dosing: Add 0.5-2.0% (by weight) of powdered activated carbon to the warm ester with good agitation. The optimal amount should be determined on a small scale first.

  • Adsorption: Maintain the temperature and stirring for 1-2 hours. Avoid excessive temperatures, which could cause further degradation.

  • Filtration:

    • Prepare a filter bed by pre-coating the filter paper with a thin layer of filter aid (Celite®). This prevents the fine carbon particles from passing through.

    • Filter the hot ester-carbon slurry through the prepared filter bed. Using a pressure filter is often more effective for viscous liquids.

  • Analysis: Measure the APHA color of the filtered product. If the color is still too high, a second treatment may be necessary.

Color Measurement and Specification

Understanding the APHA/Pt-Co Color Scale

The APHA (American Public Health Association) color scale, also known as the Platinum-Cobalt (Pt/Co) or Hazen scale, is the industry standard for quantifying the degree of yellowness in clear to near-clear liquids[8][15].

  • Principle: It is a visual or spectrophotometric comparison of the sample to standardized platinum-cobalt solutions[9].

  • Scale: The scale ranges from 0 (the clarity of distilled water) to 500 (a distinct pale yellow)[9].

  • Significance: For high-purity chemicals like DEG-dipropionate, a low APHA value is a critical release specification, often required to be less than 15 or 20, as it indicates the absence of trace impurities and degradation products[11]. Measurement is typically performed using a UV/Vis spectrophotometer according to standards like ASTM D1209[8][16].

By understanding the mechanisms of color formation and implementing the rigorous process controls and purification methods outlined in this guide, you can consistently produce high-purity, water-white this compound that meets the most stringent quality specifications.

References

  • Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. ResearchGate. Available at: [Link]

  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). MDPI. Available at: [Link]

  • Effect of Diethylene Glycol on the Inkjet Printability of Reactive Dye Solution for Cotton Fabrics. PubMed. Available at: [Link]

  • What Is The Role Of A Catalyst In The Esterification Process?. Chemistry For Everyone. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. Available at: [Link]

  • Which are the coloured products in esterification reaction?. ResearchGate. Available at: [Link]

  • Method for efficiently producing dipropylene glycol dibenzoate. SciSpace. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Diethylene glycol. Wikipedia. Available at: [Link]

  • Misidentification of propionic acid as ethylene glycol in a patient with methylmalonic acidemia. PubMed. Available at: [Link]

  • APHA Color Monitoring. Process Insights. Available at: [Link]

  • Esterification Colour Change. Chemistry Stack Exchange. Available at: [Link]

  • Analytical tools for monitoring glycol degradation. NTNU. Available at: [Link]

  • APHA Color System: A Measurement of Liquid Purity. HunterLab. Available at: [Link]

  • The thermal decomposition of propionic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Method for producing decolored polyester, decolored polyester, and decoloring agent. Google Patents.
  • Method for decolorizing a colored synthetic or non-synthetic polar-polymer material. Google Patents.
  • Esterification. Google Patents.
  • Pretreatment of Plastic Waste: Removal of Colorants from HDPE Using Biosolvents. PubMed Central. Available at: [Link]

  • Experiment_731_Esters. Chemistry LibreTexts. Available at: [Link]

  • Process for the purification of polyethlene glycols. Google Patents.
  • Effect of Diethylene Glycol on the Inkjet Printability of Reactive Dye Solution for Cotton Fabrics. ResearchGate. Available at: [Link]

  • Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2. PubMed. Available at: [Link]

  • Method for removing color from polymeric material. Google Patents.
  • Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36. ResearchGate. Available at: [Link]

  • preparation of esters. Chemguide. Available at: [Link]

  • The Effects of Thermally Degraded Mono Ethylene Glycol with Methyl Di-Ethanolamine and Film Formation Corrosion Inhibitor on Gas Hydrate Kinetics. ResearchGate. Available at: [Link]

  • tests for diethylene glycol and ethylene glycol in liquid preparations for oral use. World Health Organization (WHO). Available at: [Link]

  • General procedures for the purification of Esters. LookChem. Available at: [Link]

  • APHA Color Determination with UV Vis Spectrophotometer. Mettler Toledo. Available at: [Link]

  • Process For Producing Liquid Dibenzoate Ester. Quick Company. Available at: [Link]

Sources

Navigating Formulation Challenges: A Technical Guide to Overcoming Phase Separation with Diethylene Glycol Dipropionate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Diethylene Glycol Dipropionate (DGDP). This comprehensive resource, compiled by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding phase separation in DGDP-containing formulations. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, diagnose, and resolve formulation stability issues, ensuring the successful development of your experimental and therapeutic systems.

Understanding the Challenge: The Science Behind Phase Separation in DGDP Formulations

This compound (DGDP) is a diester of diethylene glycol and propionic acid. Its chemical structure lends it to applications as a plasticizer, solvent, and coalescing agent. However, its moderate polarity and potential for hydrolysis can contribute to formulation instabilities, most notably phase separation.

Phase separation is the phenomenon where a homogenous mixture of substances separates into two or more distinct phases. In the context of liquid formulations, this often manifests as cloudiness, precipitation of an active pharmaceutical ingredient (API), or the formation of distinct liquid layers (e.g., oil and water). This instability can arise from a variety of factors including:

  • Solubility Mismatches: DGDP's solubility profile may not be perfectly compatible with all components of a complex formulation, particularly in aqueous or highly polar systems.

  • Temperature Fluctuations: Changes in temperature can alter the solubility of individual components, leading to supersaturation and subsequent phase separation.

  • pH Shifts: The pH of a formulation can influence the ionization state of excipients and APIs, affecting their solubility and interactions with DGDP.

  • Hydrolysis: As an ester, DGDP is susceptible to hydrolysis, particularly at non-neutral pH, which can lead to the formation of diethylene glycol and propionic acid. These degradation products can alter the overall solvent properties of the formulation and trigger phase separation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when formulating with this compound and provides systematic approaches to their resolution.

Q1: My DGDP-containing formulation appears cloudy immediately after preparation. What is the likely cause and how can I fix it?

A1: Immediate cloudiness often points to poor solubility of one or more components in the DGDP-based solvent system. This is a classic sign of immiscibility, where the formulation is separating into microscopic or macroscopic phases.

Troubleshooting Steps:

  • Component Solubility Assessment: Individually assess the solubility of each component (API, co-solvents, etc.) in DGDP and in the complete formulation. This will help identify the problematic ingredient.

  • Co-Solvent Addition: The introduction of a co-solvent can significantly improve the solubility of poorly soluble components. The choice of co-solvent is critical and should be based on the polarity of the problematic component.

    • For poorly soluble polar compounds: Consider adding a more polar co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).

    • For poorly soluble non-polar compounds: A less polar co-solvent such as isopropyl myristate or medium-chain triglycerides might be beneficial.

    Experimental Protocol: Co-solvent Titration for Formulation Optimization

    • Prepare your initial cloudy formulation.

    • In a stepwise manner, add small, precise volumes of the selected co-solvent (e.g., 1-5% v/v increments).

    • After each addition, vortex or stir the mixture thoroughly and visually inspect for clarity.

    • The point at which the formulation becomes clear indicates the minimum amount of co-solvent required to achieve a single-phase system.

    • It is crucial to assess the long-term stability of the clarified formulation at various temperatures to ensure the solution remains stable.

    G Start Cloudy Formulation Step1 Identify Problematic Component Start->Step1 Step2 Select Co-solvent (Polar or Non-polar) Step1->Step2 Step3 Titrate Co-solvent (1-5% increments) Step2->Step3 Decision Is Formulation Clear? Step3->Decision End Stable Formulation Decision->End Yes Reassess Re-evaluate Co-solvent or Formulation Decision->Reassess No Reassess->Step2

    Troubleshooting workflow for immediate cloudiness.
Q2: My initially clear formulation with DGDP becomes hazy or shows separation after a few hours/days. What's happening?

A2: Delayed phase separation often suggests a slower process like temperature-induced solubility changes or chemical degradation.

Troubleshooting Steps:

  • Temperature Stability Studies: Store the formulation at a range of temperatures (e.g., 4°C, 25°C, 40°C) to determine if the phase separation is temperature-dependent. If the formulation is unstable at lower temperatures, it may indicate that the solubility of a component has decreased. Conversely, instability at higher temperatures could suggest accelerated degradation.

  • pH Monitoring and Adjustment: Measure the pH of the formulation immediately after preparation and again after phase separation is observed. A significant change in pH could indicate hydrolysis of DGDP or another component. Buffering the formulation to a pH where the ester is more stable (typically in the slightly acidic to neutral range) can prevent this. However, the optimal pH for ester stability must be balanced with the stability and solubility of the API and other excipients.

  • Surfactant Addition for Emulsion Stabilization: If your formulation is an emulsion (e.g., an oil-in-water or water-in-oil system), the instability may be due to the coalescence of droplets. The addition of a suitable surfactant can stabilize the emulsion.

    • Determining the Required HLB: The Hydrophile-Lipophile Balance (HLB) system is a valuable tool for selecting an appropriate surfactant. To stabilize an oil-in-water (O/W) emulsion, a surfactant with a higher HLB value (typically 8-18) is needed. For a water-in-oil (W/O) emulsion, a lower HLB surfactant (3-6) is more effective. The required HLB of DGDP will depend on the overall composition of your oil phase.

    • Screening Surfactants: Screen a range of non-ionic surfactants (e.g., Tweens, Spans, Brijs) with different HLB values to find the one that provides the best stability. Non-ionic surfactants are often preferred due to their lower potential for irritation and interaction with charged molecules.[1]

    Data Presentation: Surfactant Screening for Emulsion Stability

SurfactantHLB ValueObservation (24h at 25°C)
Span 804.3Complete phase separation
Tween 8015.0Stable, homogenous emulsion
Brij 3516.9Stable, slight creaming
Q3: How can I quantitatively assess the degree of phase separation in my DGDP formulation?

A3: Visual observation is a good starting point, but quantitative methods are essential for accurate stability assessment.

Recommended Analytical Techniques:

  • Turbidity Measurement: A nephelometer or turbidimeter can quantify the cloudiness of a sample. This is a simple and rapid method for tracking the onset and progression of phase separation.

  • Particle Size Analysis: Dynamic Light Scattering (DLS) can be used to measure the size of droplets or particles in your formulation. An increase in particle size over time is a clear indicator of instability and coalescence.

  • Microscopy: Light microscopy, particularly with phase contrast or differential interference contrast (DIC), can be used to visualize the droplets or particles and observe any changes in their morphology or distribution.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of the API and other key components in different phases of a separated formulation. This can help to understand how different components are partitioning. It is also a critical tool for assessing the chemical stability of DGDP and the API by detecting and quantifying degradation products.[3][4]

    G cluster_0 Visual Assessment cluster_1 Quantitative Analysis Visual Initial Observation (Cloudiness, Layers) Turbidity Turbidity Measurement (Nephelometry) Visual->Turbidity For Detailed Characterization DLS Particle Size Analysis (DLS) Visual->DLS For Detailed Characterization Microscopy Microscopy (Phase Contrast/DIC) Visual->Microscopy For Detailed Characterization HPLC Chemical Analysis (HPLC) Visual->HPLC For Detailed Characterization

    Methods for assessing phase separation.

Physicochemical Properties of this compound

A thorough understanding of the properties of DGDP is fundamental to troubleshooting formulation issues.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₅[5]
Molecular Weight 218.25 g/mol [5]
Appearance Colorless liquid
Boiling Point 280.3°C at 760 mmHg[5]
Density 1.054 g/cm³[5]
Flash Point 117.8°C[5]
Refractive Index 1.432[5]

Concluding Remarks for the Senior Application Scientist

Successfully formulating with this compound requires a systematic and scientifically-grounded approach. Phase separation, while a common challenge, can be overcome through a thorough understanding of the physicochemical properties of all formulation components and their interactions. The strategic use of co-solvents and surfactants, guided by principles such as HLB, is paramount. Furthermore, the implementation of robust analytical techniques is essential for the early detection and quantification of instability, enabling rapid and effective formulation optimization. This guide provides a foundational framework for addressing these challenges; however, each formulation is unique, and empirical testing remains the cornerstone of successful product development.

References

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Sources

Stabilizing Diethylene glycol dipropionate against hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Hydrolysis for Researchers and Formulation Scientists

Welcome to the technical support center for Diethylene Glycol Dipropionate (DEG-DP). This guide is designed for researchers, scientists, and drug development professionals who utilize DEG-DP in their formulations and experiments. As a versatile plasticizer and solvent, DEG-DP's stability is paramount to ensuring product integrity, performance, and shelf-life. The most common challenge encountered is its susceptibility to hydrolysis.

This document provides in-depth, practical guidance in a question-and-answer format to help you understand the mechanisms of DEG-DP degradation, troubleshoot common issues, and implement effective stabilization strategies.

Frequently Asked Questions (FAQs): The Science of DEG-DP Hydrolysis
Q1: What is hydrolysis and why is this compound susceptible to it?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[1] this compound is a diester, containing two ester functional groups. Esters are known to be susceptible to hydrolysis, which breaks the ester bond (the linkage between the acyl group and the oxygen atom) to yield a carboxylic acid and an alcohol.[1][2] In the case of DEG-DP, this results in the formation of propionic acid and diethylene glycol. This reaction can be catalyzed by the presence of acids or bases.[3]

Q2: What are the primary factors that accelerate the hydrolysis of DEG-DP?

A2: The rate of hydrolysis is significantly influenced by several key factors:

  • pH: The reaction is slowest at a near-neutral pH. Both acidic and basic conditions act as catalysts, dramatically increasing the rate of degradation.[4][5] Basic (alkaline) conditions are particularly detrimental as the reaction, known as saponification, becomes irreversible.[2][6] This is because the propionic acid formed is immediately deprotonated to its carboxylate salt, which is no longer reactive towards the alcohol.[2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][8] Storing DEG-DP or its formulations at elevated temperatures will accelerate degradation.

  • Water Content: Water is a necessary reactant for hydrolysis to occur.[3] The presence of excess water, especially under acidic conditions, can shift the reaction equilibrium toward the hydrolysis products.[3]

Q3: What are the degradation products, and how can they impact my formulation?

A3: The complete hydrolysis of one molecule of this compound yields two molecules of propionic acid and one molecule of diethylene glycol .

The impact of these degradation products on a formulation can be significant:

  • pH Shift: The generation of propionic acid will lower the pH of the formulation, which can affect the stability of other active pharmaceutical ingredients (APIs) or excipients.

  • Changes in Physical Properties: The degradation products have different solubility, viscosity, and polarity profiles compared to the parent ester. This can lead to issues like phase separation, precipitation of other components, or changes in the formulation's overall performance.

  • Potential for Incompatibility: The newly formed functional groups (carboxylic acids and alcohols) can potentially react with other ingredients in your formulation.

Troubleshooting Guide: Identifying and Addressing Hydrolysis

This section addresses common observational triggers that may indicate hydrolysis of DEG-DP in your experiments or formulations.

Q4: I've noticed a gradual decrease in the pH of my DEG-DP-containing formulation over time. What is the likely cause?

A4: A drop in pH is a classic indicator of ester hydrolysis. The cleavage of the ester bonds in DEG-DP produces propionic acid, which, as an acidic molecule, will lower the overall pH of your system. This is often the first and most easily measurable sign of degradation.

Q5: My product, which was initially clear and homogenous, is now showing signs of cloudiness or phase separation. Could hydrolysis be the culprit?

A5: Yes, this is a strong possibility. Diethylene glycol and propionic acid have significantly different physical properties than the parent DEG-DP molecule. Changes in the chemical composition of the formulation due to hydrolysis can alter the solubility parameters of the system, leading to components falling out of solution, resulting in cloudiness (turbidity) or the formation of distinct layers (phase separation).

Q6: How can I definitively confirm and quantify the degradation of DEG-DP?

A6: To confirm and quantify hydrolysis, you need to employ analytical techniques that can separate and measure the amount of intact DEG-DP and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A stability-indicating HPLC method can separate DEG-DP from propionic acid and diethylene glycol, allowing for precise quantification of each.

  • Gas Chromatography (GC): GC is also a powerful tool for this analysis, particularly for quantifying the volatile propionic acid and diethylene glycol.[9]

  • Titration: A simple acid-base titration can be used to measure the increase in acidity due to the formation of propionic acid, providing a good estimate of the extent of hydrolysis.

The following flowchart outlines a typical troubleshooting workflow when hydrolysis is suspected.

Troubleshooting_Workflow Observation Observe Change in Formulation (e.g., pH drop, phase separation) Hypothesis Hypothesize Hydrolysis of DEG-DP Observation->Hypothesis Analysis Confirm with Analytical Method (e.g., Stability-Indicating HPLC) Hypothesis->Analysis Quantify Quantify DEG-DP Loss and Formation of Degradants Analysis->Quantify Degradation Confirmed No_Deg Degradation Not Confirmed. Investigate Other Causes. Analysis->No_Deg No Degradation Observed Action Implement Stabilization Strategy Quantify->Action

Caption: Troubleshooting workflow for suspected DEG-DP hydrolysis.

Stabilization Strategies and Protocols

Proactive measures are essential to prevent or minimize the hydrolysis of DEG-DP.

Q7: What is the most effective way to stabilize DEG-DP against hydrolysis?

A7: A multi-faceted approach is most effective:

  • pH Control: Maintain the formulation pH in the range where the hydrolysis rate is at its minimum, which is typically between pH 4 and 6. The use of a suitable buffering system (e.g., citrate or phosphate buffers) is highly recommended to maintain the pH within this optimal range.

  • Moisture Limitation: Since water is a reactant, minimizing its content is crucial. Use anhydrous (dry) excipients where possible, and consider manufacturing and storing the product under a dry, inert atmosphere (e.g., nitrogen) to prevent moisture ingress.[10]

  • Temperature Control: Store the bulk DEG-DP and the final formulation at controlled room temperature or under refrigeration, as specified by stability studies. Avoid exposure to high temperatures during manufacturing and storage.

  • Chemical Stabilizers: In some cases, the addition of a chemical stabilizer can be beneficial. Carbodiimides, for example, can react with and "scavenge" the carboxylic acids produced during hydrolysis, preventing them from catalyzing further degradation.[11]

Q8: How do I perform a forced degradation study to understand the stability limits of my formulation?

A8: A forced degradation (or stress testing) study is a crucial experiment to identify potential degradation pathways and validate your analytical methods.[12][13] It involves subjecting the drug product to conditions more severe than accelerated stability testing. A typical goal is to achieve 5-20% degradation of the active ingredient.[12]

Experimental Protocol: Forced Hydrolysis Study

Objective: To assess the stability of DEG-DP in a formulation under acidic and basic conditions.

Materials:

  • Your DEG-DP formulation

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath set to 60°C

Procedure:

  • Sample Preparation: Prepare three sets of samples of your formulation.

    • Acid Stress: To one set, add a small volume of 0.1 M HCl to bring the pH to approximately 2.

    • Base Stress: To the second set, add a small volume of 0.1 M NaOH to bring the pH to approximately 12.

    • Control: The third set remains untreated (or is mixed with an equivalent volume of purified water).

  • Incubation: Place all samples in an incubator at 60°C.

  • Time-Point Analysis: Withdraw aliquots from each set at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for Base-Stressed Samples): Before analysis, neutralize the base-stressed samples with an equivalent amount of 0.1 M HCl to prevent column damage and ensure proper chromatography.

  • HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method to determine the remaining percentage of DEG-DP and the formation of any degradation products.

  • Data Interpretation: Plot the percentage of DEG-DP remaining versus time for each condition. This will reveal the rate of hydrolysis under acidic and basic stress.

The mechanism of hydrolysis under these conditions is illustrated below.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Ester (DEG-DP) Products_A Propionic Acid + Diethylene Glycol Ester_A->Products_A Attack by H₂O H2O_A H₂O H2O_A->Ester_A H_plus H⁺ (Catalyst) H_plus->Ester_A Protonation Products_A->Ester_A Esterification (Reverse) Ester_B Ester (DEG-DP) Products_B Propionate Salt + Diethylene Glycol Ester_B->Products_B Nucleophilic Attack by OH⁻ OH_minus OH⁻ (Base) OH_minus->Ester_B

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Data Summary: Impact of Environmental Factors

The following table summarizes the expected impact of pH and temperature on the stability of DEG-DP, providing a qualitative guide for formulation development.

FactorConditionExpected Rate of HydrolysisPrimary Rationale
pH Acidic (pH < 4)HighAcid catalysis of the ester linkage.[1]
Neutral (pH 4-6) Low (Optimal) Minimal catalytic activity.
Basic (pH > 8)Very High & IrreversibleBase-catalyzed saponification is rapid.[2][6]
Temperature Refrigerated (~5°C)Very LowReaction kinetics are significantly slowed.
Room Temp (~25°C)ModerateBaseline rate for typical storage.
Elevated (>40°C)High to Very HighAccelerated degradation kinetics.[14]
References
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

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  • Google Patents. (n.d.). CN109054082B - Organic ester stabilizer containing phosphorous acid and synthetic method thereof.
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Validation & Comparative

A Comparative Guide to Purity Validation of Diethylene Glycol Dipropionate: A GC-MS Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of excipients and raw materials is not merely a quality metric; it is a cornerstone of product safety and efficacy. Diethylene glycol dipropionate (DGDP), a versatile solvent and plasticizer, is no exception. Its purity can directly impact the stability, safety, and performance of final formulations. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of DGDP, comparing its performance with alternative analytical techniques, and offering a scientifically grounded framework for researchers, scientists, and drug development professionals.

The Criticality of Purity in this compound

This compound is synthesized through the esterification of diethylene glycol with propionic acid. This process, while efficient, can result in a range of potential impurities that must be rigorously controlled. These can include unreacted starting materials like diethylene glycol and propionic acid, byproducts from side reactions, and residual solvents. Of particular concern is the presence of unreacted diethylene glycol, a known nephrotoxin, which underscores the need for a highly sensitive and specific analytical method for purity assessment.[1][2]

A Validated GC-MS Method for this compound Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing the purity of esters like DGDP.[3] The coupling of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry provides an unparalleled level of specificity and sensitivity.

Rationale for Method Parameters

The selection of GC-MS parameters is pivotal for achieving accurate and reliable results. For the analysis of DGDP, a mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is recommended. This choice offers a good balance of selectivity for both the main component and potential polar and non-polar impurities. The injector and transfer line temperatures should be optimized to ensure efficient volatilization of DGDP without causing thermal degradation. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for compound identification.[4]

GCMS_Workflow Dilution Dilution Injector Injector Dilution->Injector MS_Detector MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram

Experimental Protocol: Validation of the GC-MS Method

The validation of this analytical method is designed to be a self-validating system, ensuring its suitability for its intended purpose in accordance with ICH Q2(R1) guidelines.[5][6][7][8]

1. System Suitability: Before initiating the validation, the chromatographic system's performance is verified. This involves injecting a standard solution of DGDP to assess parameters like theoretical plates, tailing factor, and retention time precision. This ensures the system is operating correctly before any sample analysis.

2. Specificity: The method's ability to unequivocally assess the analyte in the presence of potential impurities is demonstrated by analyzing a placebo (if applicable in a formulation context), known impurities, and the DGDP sample. The mass spectra of the DGDP peak in the sample should be consistent with that of the reference standard, and there should be no co-eluting peaks at the retention time of DGDP.

3. Linearity: A series of at least five concentrations of the DGDP reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r), y-intercept, and slope of the regression line are calculated to demonstrate the linear relationship between concentration and response.

4. Accuracy: The accuracy of the method is determined by spike recovery experiments. A known amount of DGDP reference standard is added to a sample of known purity (or a placebo) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the added standard is then calculated.

5. Precision:

  • Repeatability (Intra-assay precision): A minimum of six replicate injections of the same DGDP sample are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument to assess the method's ruggedness under typical laboratory variations.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. Alternatively, they can be determined by serially diluting a standard solution and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

7. Robustness: The robustness of the method is evaluated by intentionally making small but deliberate variations in the method parameters (e.g., injector temperature, oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results. This demonstrates the reliability of the method during normal usage.

Validation ParameterAcceptance CriteriaTypical Result for a Validated GC-MS Method
Specificity No interference at the retention time of DGDP.Baseline resolution of DGDP from known impurities.
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.999
Accuracy Recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) RSD ≤ 3.0%RSD = 1.5%
LOD Signal-to-Noise Ratio ≥ 3:10.01% (w/w) of a potential impurity
LOQ Signal-to-Noise Ratio ≥ 10:10.03% (w/w) of a potential impurity
Robustness Results remain within acceptance criteria.No significant impact on results with minor variations.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.

Comparison_Logic DGDP_Purity DGDP Purity Assessment GC_MS GC_MS DGDP_Purity->GC_MS High Specificity & Sensitivity HPLC HPLC DGDP_Purity->HPLC For Non-volatile Impurities KF_Titration KF_Titration DGDP_Purity->KF_Titration Specific for Water Content Physicochemical Physicochemical DGDP_Purity->Physicochemical Preliminary Purity Indication GC_MS->HPLC Complementary Information GC_MS->KF_Titration Orthogonal Method Physicochemical->GC_MS Requires Confirmation Physicochemical->HPLC Requires Confirmation

TechniquePrincipleAdvantages for DGDP PurityLimitations for DGDP Purity
GC-MS Separation by volatility and boiling point, followed by mass-based identification.High specificity for volatile and semi-volatile impurities. Definitive identification of unknown impurities. High sensitivity.Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Effective for non-volatile or thermally unstable impurities (e.g., polymers). Can be coupled with various detectors (UV, RI, MS).[9][10]DGDP lacks a strong UV chromophore, requiring a universal detector like a Refractive Index (RI) detector, which has lower sensitivity and is not compatible with gradient elution.
Karl Fischer Titration Titrimetric method based on a reaction of iodine with water.Highly specific and accurate for determining water content, a critical purity parameter.[6][11][12][13][14]Only measures water content and provides no information on other organic impurities.
Physicochemical Tests (e.g., Boiling Point, Refractive Index) Measurement of physical constants.Simple, rapid, and inexpensive for a preliminary indication of purity.[15][16]Non-specific and can be influenced by multiple impurities. Not suitable for quantifying individual impurities.

Conclusion: An Integrated Approach to Purity Assurance

For a comprehensive and robust assessment of this compound purity, a single analytical technique is often insufficient. While the validated GC-MS method presented here offers exceptional specificity and sensitivity for volatile and semi-volatile impurities, an integrated approach provides the most complete picture of product quality.

The GC-MS method should be considered the primary tool for identifying and quantifying organic impurities. This should be complemented by Karl Fischer titration for the precise determination of water content. For certain applications where non-volatile impurities might be a concern, the development of an HPLC method with a universal detector can provide valuable orthogonal data. Simple physicochemical tests can serve as rapid in-process controls or for initial screening.

By understanding the strengths and limitations of each technique and implementing a well-validated primary method like the GC-MS procedure detailed in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and consistency of this compound in their products. This commitment to rigorous analytical science is fundamental to advancing both scientific integrity and public health.

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  • Quora. (2017). What are the modifications to improve the purity of ester?[Link]

  • Starodub, Inc. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Diethylene Glycol Dipropionate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of additives within a polymer matrix is a critical aspect of quality control, product development, and safety assessment. Diethylene glycol dipropionate (DEGDP), a common plasticizer, imparts flexibility and durability to a range of polymers. However, its concentration must be meticulously controlled to ensure consistent product performance and to meet regulatory standards. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of DEGDP in a polymer matrix, supported by experimental data and protocols. We will also explore the analysis of common alternatives, namely Dioctyl Phthalate (DOP) and Triacetin, to provide a comprehensive analytical framework.

The Analytical Imperative: Why Precise Quantification Matters

The concentration of a plasticizer like DEGDP directly influences the mechanical properties of a polymer, such as its tensile strength, elongation, and hardness. In pharmaceutical applications, uncontrolled levels of extractables and leachables, including plasticizers, can pose a significant risk to patient safety. Therefore, robust and validated analytical methods are paramount. This guide will focus on the most prevalent and reliable techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is governed by factors such as the chemical nature of the analyte, the complexity of the polymer matrix, required sensitivity, and available instrumentation. Here, we compare the workhorse of volatiles analysis, Gas Chromatography with Flame Ionization Detection (GC-FID), with the highly selective Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on boiling point and polarity, detection by ionization in a hydrogen flame.Separation based on boiling point and polarity, detection by mass-to-charge ratio.
Selectivity Good for general hydrocarbon analysis. Co-elution can be a challenge.Excellent. Provides structural information for definitive peak identification.
Sensitivity Typically in the low ppm range.Can achieve sub-ppm detection limits, especially in SIM mode.
Linearity Excellent over a wide concentration range.Good, but can be matrix-dependent.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Ease of Use Relatively straightforward to operate and maintain.More complex operation and data analysis.

Expert Insight: For routine quality control where the polymer formulation is well-defined and interferences are minimal, GC-FID offers a cost-effective and reliable solution. However, for complex matrices, trace-level analysis, or in research and development where unknown compounds may be present, the superior selectivity and sensitivity of GC-MS are indispensable.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of our comparison, we present detailed, self-validating experimental protocols. These protocols are grounded in established analytical principles and can be adapted to specific laboratory conditions.

I. Sample Preparation: The Critical First Step

The quantitative extraction of the plasticizer from the polymer matrix is the most critical and often the most challenging step. The choice of method depends on the polymer type and the desired efficiency.

A. Solvent Extraction Workflow

This is a widely applicable and fundamental technique.

cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis PolymerSample 1. Polymer Sample (e.g., 1g of PVC film) Grinding 2. Cryogenic Grinding (to increase surface area) PolymerSample->Grinding Weighing 3. Accurate Weighing Grinding->Weighing Solvent 4. Add Extraction Solvent (e.g., 20 mL THF) Weighing->Solvent Ultrasonication 5. Ultrasonic Bath (30 min at 40°C) Solvent->Ultrasonication Centrifugation 6. Centrifuge (to separate polymer) Ultrasonication->Centrifugation Filtration 7. Filter Supernatant (0.45 µm PTFE filter) Centrifugation->Filtration GC_Analysis 8. GC-FID/MS Analysis Filtration->GC_Analysis

Caption: Workflow for Solvent Extraction of Plasticizers.

Protocol for Solvent Extraction:

  • Sample Comminution: Cryogenically grind approximately 1-2 grams of the polymer sample to a fine powder. This significantly increases the surface area for efficient extraction.

  • Weighing: Accurately weigh about 1 gram of the powdered polymer into a glass vial.

  • Solvent Addition: Add 20 mL of a suitable solvent. Tetrahydrofuran (THF) is effective for dissolving PVC, while dichloromethane or a hexane/isopropanol mixture can be used for other polymers.

  • Extraction: Place the vial in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C) to facilitate the dissolution of the plasticizer.

  • Polymer Precipitation (if necessary): If the polymer has dissolved, add a non-solvent (e.g., methanol for THF-dissolved PVC) to precipitate the polymer.

  • Separation: Centrifuge the mixture to pellet the polymer.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial for analysis.

II. Quantitative Analysis by Gas Chromatography (GC)

A. GC-FID Protocol for this compound (DEGDP)

This method is adapted from established protocols for diethylene glycol analysis.[1][2][3]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent polar column).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injection Volume: 1 µL.

  • Internal Standard: 1,3-Butanediol or a suitable high-boiling point, non-interfering compound.

B. Method Validation and Data Analysis

A robust analytical method requires thorough validation.

Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity

Caption: Key Parameters for Analytical Method Validation.

Calibration Curve: Prepare a series of calibration standards of DEGDP in the extraction solvent, each containing the internal standard at a constant concentration. Plot the ratio of the peak area of DEGDP to the peak area of the internal standard against the concentration of DEGDP. A linear regression should yield a correlation coefficient (r²) > 0.995.

Quantification: Analyze the extracted sample solution under the same GC conditions. Calculate the concentration of DEGDP in the extract using the calibration curve. The final concentration in the polymer is then determined by accounting for the initial weight of the polymer and the volume of the extraction solvent.

Comparison with Alternative Plasticizers

The selection of a plasticizer is a balance of performance, cost, and safety. Here we compare DEGDP with two common alternatives, Dioctyl Phthalate (DOP) and Triacetin.

Plasticizer Typical Polymer Matrix Key Performance Characteristics Primary Analytical Method
This compound (DEGDP) PVC, Nitrocellulose Lacquers, AdhesivesGood flexibility and durability.GC-FID, GC-MS
Dioctyl Phthalate (DOP) PVC, RubbersHigh plasticizing efficiency, excellent flexibility.[4]GC-FID, GC-MS, HPLC
Triacetin Cellulose Acetate, Vinyl Resins, AdhesivesGood solvent and plasticizing properties, lower volatility.[5]GC-FID, GC-MS

Expert Insight: While DOP has been a widely used and effective plasticizer, there are growing health and environmental concerns associated with phthalates, leading to increased interest in alternatives like DEGDP and Triacetin.[4] Triacetin, being a glycerol derivative, is often considered a "greener" alternative.[6]

Analytical Considerations for Alternatives
  • Dioctyl Phthalate (DOP): The analytical methods for DOP are well-established. Due to its higher boiling point compared to DEGDP, a higher final oven temperature may be required for GC analysis. HPLC with UV detection is also a viable option.

  • Triacetin: As a lower molecular weight and more volatile plasticizer, the GC oven temperature program can be shorter. Its analysis in PVC has been studied, showing good miscibility and plasticizing efficiency.[6][7][8][9]

Authoritative Grounding and Adherence to Standards

The methodologies described in this guide are consistent with principles outlined in international standards. For plasticizer analysis and migration studies, the following standards provide a comprehensive framework:

  • ASTM D1045 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics: Covers fundamental test methods for liquid plasticizers.

  • ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods: Provides a method to assess the permanence of a plasticizer.[10][11][12][13]

  • ISO 176 - Plastics — Determination of loss of plasticizers — Activated carbon method: An international standard for determining plasticizer loss.[14][15]

  • ISO 177 - Plastics — Determination of migration of plasticizers: Specifies methods to determine the migration of plasticizers from a plastic material.[16]

Adherence to these or equivalent standards ensures the reliability and comparability of analytical results across different laboratories and industries.

Conclusion

The quantitative analysis of this compound and its alternatives in polymer matrices is a multi-faceted process that demands careful consideration of sample preparation and analytical methodology. While GC-FID provides a robust and cost-effective solution for routine analysis, GC-MS is the preferred method for complex samples and research applications due to its superior selectivity and sensitivity. By following validated protocols and adhering to international standards, researchers and industry professionals can ensure the quality, safety, and performance of their polymer-based products.

References

  • ANALYSIS AND VALIDATION OF DETECTION METHOD FOR ETHYLENE AND DIETHYLENE GLYCOL CONTAMINANTS IN SYRUP USING GCMS (GAS CHROMATOGRAPHY-MASS SPECTROMETER). (2026, January 10). ResearchGate. [Link]

  • Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2025, May 22). PubMed. [Link]

  • A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and Diethylene Glycol in Paediatric Syrups. (2024, March 15). PMC. [Link]

  • Triacetin as a Versatile Plasticizer in Polymers and Coatings. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Comprehensive Comparative Analysis of DOTP and DOP Plasticizers. (2026, January 7). Oreate AI Blog. [Link]

  • Analysis of Synthetic Polymers by GC & GCMS using the Versatile Pyrolysis Technique. (2021, July 4). Chromatographic Society of India. [Link]

  • Carbon Black ASTM D1603. Intertek. [Link]

  • Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent. [Link]

  • D1203 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2022, September 12). ASTM International. [Link]

  • DOP vs DOTP: 5 Critical Comparisons You Need to Know. (2024, December 23). Yuanlong. [Link]

  • The Effect of Triacetin on the Plasticization Efficiency and Tensile Properties of Polyvinyl Chloride/di-2-Ethyl Hexyl Phthalate/Triacetin Compounds. Scientific.Net. [Link]

  • ISO 176 - Plastics — Determination of loss of plasticizers — Activated carbon method. (2005, February 1). iTeh Standards. [Link]

  • Triacetin as a Secondary PVC Plasticizer. (2019, March 28). ResearchGate. [Link]

  • Comparison of DOP and DOTP Plasticizers. (2025, September 23). shengfengchemical.com. [Link]

  • Volatile Loss from Plastics Using Activated Carbon Methods. (2023, November 1). ASTM International. [Link]

  • The Effect of Triacetin on the Plasticization Efficiency and Tensile Properties of Polyvinyl Chloride/di-2-Ethyl Hexyl Phthalate/Triacetin Compounds. Scite.ai. [Link]

  • DIN EN ISO 176:2005 - Plastics - Determination of loss of plasticizers. ANSI Webstore. [Link]

  • D1203 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2023, November 22). ASTM International. [Link]

  • Triacetin as a Secondary PVC Plasticizer. (2019, June 15). OSTI.GOV. [Link]

  • ASTM D1203-21 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. iTeh Standards. [Link]

  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. SpringerLink. [Link]

Sources

Assessing the purity of synthesized Diethylene glycol dipropionate against a commercial standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analytical framework for validating the purity of in-house synthesized Diethylene Glycol Dipropionate (DEGDP, CAS 123-62-6) against commercial reference standards (e.g., Sigma-Aldrich, TCI).

While commercial "technical grade" esters often suffice for industrial plasticizers, pharmaceutical and research applications require higher purity (>99%) to avoid interference from unreacted precursors (propionic acid, diethylene glycol) or polymerization byproducts. This guide outlines a self-validating multi-modal approach combining Quantitative NMR (qNMR) , GC-MS , and functional assays (Acid Value/Water Content) to establish a "Gold Standard" of purity.

Part 1: The Comparative Framework

To objectively assess your synthesized product, you must benchmark it against a commercial standard. The table below summarizes the expected specifications for a high-quality DEGDP batch.

Table 1: Target Specifications for High-Purity DEGDP

ParameterMethodCommercial Standard (Typical)*Synthesized Target (High Purity)Criticality
Assay (Purity) GC-FID / qNMR≥ 98.0%≥ 99.0% High (Avoids side reactions)
Appearance VisualClear, colorless liquidClear, colorless liquidMedium (Indicates oxidation)
Acid Value Titration (ASTM D974)< 0.5 mg KOH/g< 0.1 mg KOH/g Critical (Prevents hydrolysis)
Water Content Karl Fischer< 0.1%< 0.05%High (Stability)
Refractive Index Refractometer1.4300 - 1.43201.4310 ± 0.0005Medium (Quick identity check)
Residual Solvents GC-Headspace< 500 ppm< 100 ppmHigh (Toxicity/Safety)

*Based on typical "Synthesis Grade" specifications from major suppliers [1].

Part 2: Structural Verification & Purity Assessment

Structural Identity (FTIR & NMR)

Before quantification, confirm the structure.

  • FTIR: Look for the strong Carbonyl (C=O) stretch at ~1735-1740 cm⁻¹ and C-O stretch at ~1180 cm⁻¹. Absence of a broad OH stretch (3200-3600 cm⁻¹) confirms the removal of the diethylene glycol precursor.

  • ¹H NMR (Nuclear Magnetic Resonance): This is the primary tool for identifying organic impurities.[1]

    • Propionate Group: Triplet (~1.1 ppm) and Quartet (~2.3 ppm).

    • Glycol Backbone: Two multiplets (~3.6 ppm and ~4.2 ppm).

    • Common Impurity:[2] A triplet at ~1.0 ppm often indicates free propionic acid or mono-ester if the integration ratios are off.

Quantitative Purity (GC-MS/FID)

Gas Chromatography is the workhorse for quantitative purity.

  • Why MS? To identify unknown peaks (e.g., thermal degradation products).

  • Why FID? For linear, quantitative response factors when calculating % purity by area normalization.

Functional Stability (Acid Value)

For esters, the Acid Value (AV) is a proxy for shelf-life. A high AV indicates unreacted acid or hydrolysis, which catalyzes further degradation.

Part 3: Experimental Protocols

Protocol A: Quantitative GC-MS Analysis

Objective: Determine chromatographic purity and identify volatile impurities.

  • System: Agilent 7890/5977 (or equivalent) with FID and MS detectors.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). Note: WAX columns separate polar impurities (acids/alcohols) better.

  • Sample Prep: Dilute 20 mg of DEGDP in 1.5 mL Dichloromethane (DCM).

  • Inlet: Split mode (50:1) at 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Data Analysis:

    • Integrate all peaks >0.05% of total area.

    • Compare retention times (RT) with the Commercial Standard.

    • Self-Validation: The solvent peak (DCM) must not tail significantly (indicates clean inlet). The Signal-to-Noise (S/N) ratio for the main peak should be >1000:1.

Protocol B: Acid Value Determination (ASTM D974 Modified)

Objective: Quantify free acid content (mg KOH/g).

  • Reagent: 0.01 N Potassium Hydroxide (KOH) in Isopropanol (standardized).

  • Indicator: Phenolphthalein solution (1% in ethanol).

  • Procedure:

    • Weigh 5.0 g of DEGDP into a 250 mL Erlenmeyer flask.

    • Add 50 mL of neutralized Isopropanol/Toluene (1:1).

    • Add 3 drops of indicator.

    • Titrate with 0.01 N KOH until a faint pink color persists for 15 seconds.

  • Calculation:

    
    
    
    • V = Volume of KOH (mL)

    • N = Normality of KOH

    • W = Weight of sample (g)

Part 4: Visualization of Analytical Logic

Workflow Diagram

The following diagram illustrates the decision matrix for assessing the synthesized batch.

PurityAssessment Start Crude Synthesized DEGDP Visual 1. Visual Inspection (Clear/Colorless?) Start->Visual AcidTest 2. Acid Value Test (Target < 0.1 mg KOH/g) Visual->AcidTest Pass Fail_Purity REWORK: Fractional Distillation Visual->Fail_Purity Fail (Colored/Turbid) GCMS 3. GC-MS Analysis (Purity > 99%?) AcidTest->GCMS Pass Fail_Acid REWORK: Neutralize & Wash (NaHCO3) AcidTest->Fail_Acid Fail (>0.1) NMR 4. 1H NMR Verification (Structure Confirmed?) GCMS->NMR Pass GCMS->Fail_Purity Fail (<99%) Pass BATCH RELEASED (High Purity Grade) NMR->Pass Pass NMR->Fail_Purity Fail (Wrong Isomer) Fail_Acid->Start Re-submit Fail_Purity->Start Re-submit

Caption: Figure 1. Step-wise analytical decision matrix for validating DEGDP purity. Green paths indicate acceptance; red paths indicate required reprocessing.

Mechanistic Pathway: Impurity Formation

Understanding why impurities exist is key to removing them.

ImpurityPathways Reactants Reactants: DEG + Propionic Acid MonoEster Intermediate: DEG Mono-propionate Reactants->MonoEster Esterification 1 SideRxn Side Reaction: Acid Dehydration -> Anhydride Reactants->SideRxn High Temp / No Catalyst Product Target Product: DEG Dipropionate MonoEster->Product Esterification 2 Hydrolysis Degradation: Hydrolysis (Wet Conditions) Product->Hydrolysis + H2O / Acid Catalyst Hydrolysis->MonoEster

Caption: Figure 2. Reaction pathways showing the formation of the target diester and potential reversion to mono-ester via hydrolysis.

Part 5: References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 31263, Propionic anhydride. Retrieved February 4, 2026, from [Link]

  • ASTM International. (2023). ASTM D974-14(2023) Standard Test Method for Acid and Base Number by Color-Indicator Titration. Retrieved February 4, 2026, from [Link]

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Retrieved February 4, 2026, from [Link]

  • Jeol Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved February 4, 2026, from [Link]

Sources

A Comparative Analysis of Diethylene Glycol Dipropionate and Alternative Coalescing Agents in Waterborne Coatings

Author: BenchChem Technical Support Team. Date: February 2026

In the formulation of high-performance waterborne coatings, the selection of a coalescing agent is a critical decision that profoundly influences film formation and the ultimate physical properties of the cured paint. This guide provides a detailed comparison of Diethylene Glycol Dipropionate (DGDP) against other prevalent coalescing agents, offering researchers, scientists, and formulation chemists a comprehensive resource grounded in experimental data and scientific principles.

The Fundamental Role of Coalescing Agents

Waterborne coatings, such as latex and emulsion paints, rely on the coalescence of polymer particles to form a continuous, durable film as water evaporates.[1][2] This process is governed by the Minimum Film Formation Temperature (MFFT), which is the lowest temperature at which the polymer particles are soft and plastic enough to fuse together.[2] When the ambient application temperature is below the MFFT, the film can crack, lose adhesion, and fail to provide a protective barrier.[3][4]

Coalescing agents are high-boiling point solvents that act as temporary plasticizers for the polymer binder.[3] They partition into the polymer particles, effectively lowering the MFFT and enabling the formation of a uniform film under a wider range of temperature conditions.[1][5] An ideal coalescent should evaporate slowly after ensuring proper film integration, allowing the film to develop its intended hardness, gloss, and resistance properties.[1][3]

Profile: this compound (DGDP)

This compound is an ester-based coalescent recognized for its efficiency in a variety of latex systems. Its chemical structure contributes to its favorable properties as a film-forming aid.

Key Characteristics:

  • Chemical Class: Diol Ester Coalescent[1]

  • VOC Status: Typically classified as a low-VOC contributor due to its high boiling point (approx. 245°C), which is above the 250°C threshold in some regulations.[3][6][7]

  • Water Solubility: Exhibits low water solubility, a desirable trait that favors its partitioning into the polymer phase rather than the aqueous phase of the paint.[3][8][9] This minimizes loss of the agent to porous substrates or premature evaporation with water.[8][10]

Mechanism of Action: DGDP's effectiveness stems from its compatibility with a range of polymer chemistries. It softens the polymer particles, reducing the energy barrier required for them to deform and fuse, ensuring the formation of a defect-free film.

Comparative Analysis: DGDP vs. Alternative Coalescents

The performance of a coalescing agent is not universal; it is highly dependent on the specific latex binder and overall formulation.[10][11] Here, we compare DGDP to other widely used classes of coalescents.

Texanol™ is an ester alcohol that has long been the industry benchmark.[5][12]

  • Efficacy: It is known for its high coalescing efficiency across a broad range of latex types and its ability to improve scrub resistance and color development.[12][13]

  • Hydrolytic Stability: Texanol™ boasts excellent hydrolytic stability, making it suitable for high pH coatings.[12][13]

  • VOC Content: With a boiling point above 250°C, it is not classified as a VOC under several key regulations, including the EU Decopaint Directive.[12][13]

  • Water Solubility: Its very low water solubility ensures it remains concentrated in the polymer particles for maximum efficiency.[12][14]

Glycol ethers are a versatile class of coalescents.

  • Water Solubility: They typically have higher water solubility compared to ester-based coalescents.[3][8] This can be a limitation, as a portion of the coalescent may be lost to the aqueous phase or absorbed by porous substrates, reducing its efficiency.[8][9]

  • Performance: While effective MFFT depressants, their higher water miscibility can sometimes negatively impact early water resistance and block resistance.[8]

  • Odor: Many glycol ethers are valued for being odorless, which is a significant advantage for interior paint formulations.[8]

Increasingly stringent environmental regulations have driven the development of ultra-low and zero-VOC coalescing agents.[1][15]

  • Mechanism: These are often "permanent" or non-volatile plasticizers that remain in the dried film.[11]

  • Performance Trade-offs: While they effectively reduce VOC content, they can sometimes negatively impact film hardness, block resistance, and increase susceptibility to dirt pick-up because they permanently soften the film.[14][16] However, some advanced low-VOC agents have been shown to improve gloss and stain resistance compared to traditional volatile coalescents.[17]

Quantitative Performance Comparison

The selection of a coalescent should be guided by empirical data. The following table summarizes key performance metrics, synthesized from industry literature and technical data.

PropertyThis compound (DGDP)Texanol™Glycol Ethers (e.g., DPnB)Low/Zero-VOC Agents
Coalescing Efficiency HighVery High[12]Moderate to HighVaries by chemistry[11]
VOC Contribution LowLow (Non-VOC in EU)[13]Varies (Can be higher)Very Low to Zero[16]
Hydrolytic Stability Good (Ester, subject to hydrolysis at high pH)[3][8]Excellent[12][13]ExcellentVaries
Water Solubility Low[8]Very Low[12][14]Moderate to High[3][8]Varies
Impact on Hardness Good development as it evaporatesGood development as it evaporatesGood development as it evaporatesCan reduce final hardness[14][17]
Impact on Gloss Can improve gloss[1]Can improve gloss[1]Formulation dependentCan improve gloss[17]
Scrub Resistance Good[18]Excellent[12][13]GoodFormulation dependent[17]
Odor LowCharacteristic, lowOften odorless[8]Low to odorless

Experimental Protocols for Coalescent Evaluation

To ensure trustworthy and repeatable results, standardized testing methodologies are imperative.

This test directly measures the coalescing efficiency of an agent.

Governing Standard: ASTM D2354[19][20]

Methodology:

  • A specialized MFFT Bar instrument is used, which creates a precise temperature gradient across a metal platen.[4][21]

  • The latex formulation containing the coalescent is applied uniformly across the platen.

  • As the water evaporates, a film forms. Below a certain temperature on the gradient, the film will appear cracked or opaque, while above it, the film will be clear and continuous.[2]

  • The MFFT is the lowest temperature at which a continuous, crack-free film is observed.[2]

This test evaluates the durability and integrity of the final paint film.

Governing Standard: ASTM D2486[22][23]

Methodology:

  • The paint formulation is applied to a black plastic panel and allowed to cure under controlled conditions.[18][23]

  • The panel is placed in a scrub test machine.[24]

  • A standardized bristle brush and an abrasive scrub medium are used to scrub the paint film in a reciprocating motion.[18][24]

  • The test measures the number of scrub cycles required to erode the paint film to a specified endpoint (failure).[22][24][25] A higher number of cycles indicates better scrub resistance.[26]

Visualizing Key Processes

Diagrams help clarify complex mechanisms and workflows.

Coalescence cluster_0 Stage 1: Water Evaporation cluster_1 Stage 2: Particle Deformation cluster_2 Stage 3: Interdiffusion p1 Latex Particles d1 Softened Particles p1->d1 Coalescent Softens Particles p2 p3 p4 film Continuous Film d1->film Polymer Chains Diffuse d2 d2

Caption: The three stages of latex film formation, enabled by a coalescing agent.

MFFT_Workflow start Prepare Latex with Coalescent apply Apply Uniform Film to MFFT Bar start->apply dry Dry Under Controlled Air Flow apply->dry observe Observe Transition Point (Cracked to Clear Film) dry->observe record Record Temperature at Transition Point as MFFT observe->record

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.